7-alpha-Methyl-estra-4-ene-3,17-dione
Description
Properties
IUPAC Name |
(7R)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14?,15?,16?,18?,19?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFREKJAIFEZMQ-PTJNLXJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide on 7-alpha-Methyl-estra-4-ene-3,17-dione: Discovery and History
An examination of the origins, synthesis, and biological activity of a potent anabolic steroid.
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione (B5365651) or trestione, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone to the more potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297).[1] This compound has garnered interest in the fields of endocrinology and drug development due to its significant anabolic properties, which are relevant to muscle growth and performance enhancement.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound, with a focus on the foundational research that established its biological significance.
Discovery and Early History
The initial exploration of 7-alpha-methylated steroids dates back to the early 1960s. The foundational research on this compound was notably described in a 1963 publication by Albert Segaloff in the journal Steroids. This work, frequently cited in Julius Vida's seminal text, "Androgens and Anabolic Agents: Chemistry and Pharmacology," laid the groundwork for understanding the structure-activity relationships of this class of compounds. Another key publication from the same year by Lyster and Duncan in Acta Endocrinologica further detailed the anabolic and androgenic activities of its derivatives. These early studies were pivotal in establishing the potent biological effects of methylation at the 7-alpha position of the steroid nucleus.
Historically, compounds with similar structures were investigated for their potential to promote tissue repair, enhance physical performance, and support hormonal balance.[3] Over time, this compound became recognized for its distinct profile, including its potential for improving muscle density and aiding in post-exercise recovery.[3] This has led to its appearance in nutritional supplements, often marketed to athletes and bodybuilders.[3][4]
Synthesis and Chemical Properties
This compound is a synthetic compound with the chemical formula C₁₉H₂₆O₂ and a molar mass of approximately 286.41 g/mol .[5] The synthesis of this steroid typically begins with estradiol (B170435) or its derivatives.[2] A key step in the synthetic process is the selective methylation at the 7-alpha position of the steroid backbone.[2] The overall synthesis involves a series of oxidation and reduction reactions to achieve the desired ketone functionalities at the C-3 and C-17 positions.[2]
Below is a generalized workflow for the synthesis of this compound.
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through its conversion to its active metabolite, trestolone (MENT). As a prohormone, it undergoes metabolic transformation to this potent androgen. Trestolone then acts as a high-affinity agonist for the androgen receptor (AR).[2]
The mechanism of action follows the classical pathway for steroid hormones. Upon entering the target cell, trestolone binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated androgen receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the anabolic effects observed, such as increased protein synthesis and muscle hypertrophy.[2]
A key feature of 7-alpha-methylated nandrolone (B1676933) derivatives is their resistance to 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the prostate. The 7-alpha-methyl group sterically hinders the action of 5α-reductase, preventing this conversion. This property is thought to contribute to a more favorable anabolic-to-androgenic ratio compared to testosterone.
The following diagram illustrates the androgen receptor signaling pathway activated by this compound.
Quantitative Data
| Compound | Relative Anabolic Activity | Relative Androgenic Activity |
| Testosterone Propionate | 100 | 100 |
| 19-Nortestosterone | >100 | <100 |
| 7-alpha-Methyl-19-nortestosterone (MENT) | Significantly > Testosterone | > Testosterone |
| This compound | Potent (as prohormone to MENT) | Potent (as prohormone to MENT) |
Note: This table provides a qualitative summary based on historical descriptions. Precise numerical values from the original studies are not currently accessible.
Experimental Protocols
The exact experimental protocols from the original 1963 publications are not available for reproduction here. However, a general description of the methodologies used at the time for assessing anabolic and androgenic activity can be provided.
General Protocol for Anabolic and Androgenic Activity Assessment in Rats (Hershberger Assay):
-
Animal Model: Immature, castrated male rats were typically used as the animal model. Castration removes the endogenous source of androgens, allowing for a clearer assessment of the effects of the administered compound.
-
Compound Administration: The test compound, such as this compound, would be dissolved in a suitable vehicle (e.g., sesame oil) and administered via subcutaneous injection daily for a set period, typically 7-10 days. A control group would receive the vehicle only, and a reference group would receive a standard androgen like testosterone propionate.
-
Endpoint Analysis: After the treatment period, the animals would be euthanized. The ventral prostate and seminal vesicles were dissected and weighed to assess androgenic activity. The levator ani muscle was also dissected and weighed as an indicator of anabolic (myotrophic) activity.
-
Data Analysis: The organ and muscle weights were normalized to the body weight of the animals. The activity of the test compound was then expressed relative to the reference standard (testosterone propionate).
Conclusion
This compound is a potent synthetic anabolic steroid with a rich history rooted in the foundational steroid chemistry of the 1960s. Its discovery and the elucidation of its biological activity as a prohormone to the powerful androgen MENT have made it a compound of enduring interest. Its unique structural feature, the 7-alpha-methyl group, confers resistance to 5α-reductase, theoretically offering a more favorable anabolic profile. While the precise quantitative data and detailed experimental protocols from the original studies are not easily accessible in modern databases, the historical literature firmly establishes its significance in the development of potent anabolic agents. Further research into this and similar compounds continues to be relevant for the development of selective androgen receptor modulators (SARMs) and other therapeutic applications.
References
7-alpha-Methyl-estra-4-ene-3,17-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-alpha-Methyl-estra-4-ene-3,17-dione, also known by synonyms such as MENT dione (B5365651) and trestione, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] This potent compound functions as a prohormone to the more widely studied trestolone (B1663297) (MENT) and has garnered significant interest for its notable anabolic properties. As a potent agonist of the androgen receptor, it stimulates muscle hypertrophy and may enhance nitrogen retention and protein synthesis in skeletal muscle tissues.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is characterized by an estrane (B1239764) steroid framework with a methyl group at the 7-alpha position and ketone groups at the C3 and C17 positions.[2] This structural modification distinguishes it from its parent compound, nandrolone (B1676933) (19-nortestosterone).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₂ | [3] |
| Molecular Weight | 286.41 g/mol | [4] |
| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | [1] |
| CAS Number | 17000-78-1 | [1] |
| Synonyms | MENT dione, Trestione, Mentabolan, 7α-methyl-19-norandrostenedione | [1] |
| Canonical SMILES | CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | [5] |
| InChI Key | IHFREKJAIFEZMQ-ARTWWJDJSA-N | [5] |
| Predicted XLogP3 | 2.7 |
Synthesis and Chemical Reactions
Synthesis
A potential synthetic workflow is outlined below:
Chemical Reactivity
The chemical reactivity of this compound is characteristic of steroidal ketones. Key reactions include:
-
Oxidation: The steroid nucleus can undergo further oxidation reactions, although the existing ketone groups are relatively stable.[3]
-
Reduction: The ketone groups at C3 and C17 can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[3] This reaction is particularly relevant as the reduction of the 17-keto group leads to the formation of the highly active androgen, trestolone (MENT).
Biological Activity and Mechanism of Action
Anabolic and Androgenic Effects
This compound is recognized for its significant anabolic properties, making it a compound of interest for promoting muscle growth and strength gains.[2] As a derivative of nandrolone, it is expected to have a high ratio of anabolic to androgenic activity.[6] The 7-alpha-methyl group is believed to enhance its anabolic potency.
Mechanism of Action: Androgen Receptor Signaling
The biological effects of this compound are mediated through its interaction with the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event initiates the transcription of target genes responsible for the anabolic and androgenic effects.
The canonical androgen receptor signaling pathway is depicted below:
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of this compound for the androgen receptor.
Objective: To quantify the binding affinity of the test compound to the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Methodology:
-
Preparation of AR Source: Utilize prostate cancer cell lysates (e.g., LNCaP cells) or recombinant AR protein as the source of the androgen receptor.
-
Incubation: Incubate the AR preparation with a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Separation: Separate the bound from the unbound radioligand using a method like filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ (the concentration at which 50% of the radioligand is displaced). The binding affinity (Ki) can then be calculated from the IC₅₀ value.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.
Objective: To determine the anabolic and androgenic activity of this compound by measuring the weight changes of specific androgen-responsive tissues in castrated male rats.
Methodology:
-
Animal Model: Use surgically castrated prepubertal male rats.
-
Dosing: Administer the test compound (this compound) daily for a set period (typically 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) should be included.
-
Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Ventral prostate (androgenic)
-
Seminal vesicles (androgenic)
-
Levator ani muscle (anabolic)
-
Glans penis (androgenic)
-
Cowper's gland (androgenic)
-
-
Weight Measurement: Record the wet weight of each dissected tissue.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the other tissues indicate androgenic activity. The anabolic:androgenic ratio can be calculated by comparing the relative potencies of the compound on the levator ani muscle versus the ventral prostate.
A generalized workflow for the discovery and testing of an anabolic steroid like this compound is presented below:
Conclusion
This compound is a potent synthetic anabolic steroid with a clear mechanism of action through the androgen receptor. Its chemical structure, characterized by the 7-alpha-methyl group, contributes to its significant biological activity. While further research is needed to fully elucidate its complete physicochemical profile and to establish a detailed synthetic protocol, the available data and established experimental methodologies provide a solid foundation for its continued investigation and potential applications in drug development. This technical guide serves as a comprehensive resource for researchers and scientists working with this and related compounds.
References
An In-Depth Technical Guide to the Core Mechanism of Action of 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as trestione or MENT dione (B5365651), is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] Primarily recognized as a prohormone, its biological activity is largely attributed to its conversion to the potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as trestolone.[2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a precursor to MENT and the subsequent interactions of MENT with the androgen receptor (AR). It consolidates available data on binding affinities, receptor activation, and in vivo anabolic and androgenic effects. Detailed experimental protocols for assessing androgenic activity and visualizations of the key pathways are also presented to facilitate further research and development.
Core Mechanism of Action: A Prohormone to a Potent Androgen
The primary mechanism of action of this compound is its enzymatic conversion to its active metabolite, 7-alpha-methyl-19-nortestosterone (MENT). This conversion is a critical step for its anabolic and androgenic effects. Once converted, MENT acts as a potent agonist of the androgen receptor (AR).[4]
Signaling Pathway
Upon entering the target cell, MENT binds to the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated MENT-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the physiological effects associated with androgens, such as increased protein synthesis and muscle growth.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its active metabolite, MENT. The following tables summarize the available quantitative data for MENT, which is indicative of the biological potential of its prohormone.
Table 1: Androgen Receptor Binding and Activation of MENT
| Compound | Receptor | Assay Type | Value Type | Value | Reference |
| MENT | Androgen Receptor | In vitro transcription assay | Potency vs. Testosterone | ~10x | [5] |
| MENT | Androgen Receptor | In vitro transcription assay | Potency vs. DHT | ~10x | [5] |
Table 2: In Vivo Anabolic and Androgenic Activity of this compound
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate) | Anabolic/Androgenic Ratio | Species | Reference |
| This compound | 26x that of nor-androstenedione | - | - | Rat | [2] |
Note: A comprehensive anabolic/androgenic ratio for this compound from a standardized Hershberger assay was not found in the reviewed literature. The provided data is a comparative measure.
Metabolism and Aromatization
Conversion to MENT
The conversion of this compound to MENT is a crucial step in its mechanism of action. This metabolic process is presumed to be mediated by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are present in various tissues. The efficiency of this conversion in different tissues will ultimately determine the localized anabolic and androgenic effects.
Aromatization
MENT, the active metabolite, can be aromatized to the estrogenic compound 7-alpha-methyl-estradiol. This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1). The potential for aromatization suggests that some of the biological effects of this compound may be mediated through estrogen receptor activation. However, studies have indicated that the aromatization of 19-norandrogens like MENT proceeds slowly and inefficiently compared to testosterone.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of androgens like this compound and its metabolites.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Materials:
-
Recombinant human androgen receptor (or tissue cytosol preparations)
-
Radiolabeled androgen (e.g., [³H]-R1881) or fluorescently labeled androgen
-
Test compound (this compound)
-
Reference androgen (e.g., Dihydrotestosterone - DHT)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference androgen.
-
In a multi-well plate, incubate the androgen receptor with the radiolabeled/fluorescent ligand in the presence of varying concentrations of the test compound or reference androgen.
-
Include control wells for total binding (receptor + labeled ligand) and non-specific binding (receptor + labeled ligand + a high concentration of unlabeled androgen).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free ligand using methods like filtration or dextran-coated charcoal.
-
Quantify the amount of bound labeled ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) can be calculated from the IC50 value.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, PC-3)
-
An expression vector for the human androgen receptor
-
A reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Reference androgen (e.g., DHT)
-
Lysis buffer and substrate for the reporter enzyme
Procedure:
-
Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compound or reference androgen. Include a vehicle control.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.
-
Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
Conclusion
This compound functions as a prohormone, with its primary mechanism of action being its conversion to the highly potent androgen, MENT. MENT exerts strong anabolic and androgenic effects through its agonistic activity at the androgen receptor. While direct quantitative data for the dione form is scarce, the well-characterized profile of MENT provides a strong indication of its biological potential. Further research is warranted to quantify the binding affinity and receptor activation of this compound itself, as well as the efficiency of its conversion to MENT in various tissues. The experimental protocols and signaling pathway visualizations provided herein offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 3. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 4. Buy this compound [smolecule.com]
- 5. Aromatization of 7 alpha-methyl-19-nortestosterone by human placental microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione from Estradiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 7-alpha-methyl-estra-4-ene-3,17-dione, a potent synthetic androgen also known as Trestolone or MENT. The synthesis commences from estradiol (B170435), a readily available steroid precursor, and proceeds through a series of key transformations to yield the target compound. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from estradiol derivatives is a multi-step process that involves key transformations of the steroid's A and B rings, as well as modifications at the C7 and C17 positions. The overall strategy can be summarized as follows:
-
A-Ring Aromatization Reduction: The synthesis begins with the reduction of the aromatic A-ring of an estradiol derivative, typically estradiol 3-methyl ether, via a Birch reduction. Subsequent acid hydrolysis of the resulting enol ether yields 19-nortestosterone.
-
Protection of the 17-Hydroxyl Group: To prevent unwanted side reactions in subsequent steps, the 17β-hydroxyl group of 19-nortestosterone is protected, commonly as an acetate (B1210297) ester.
-
Introduction of C6-C7 Unsaturation: A crucial step involves the introduction of a double bond between carbons 6 and 7 to form a 4,6-dien-3-one system. This conjugated system is essential for the subsequent stereoselective 1,6-conjugate addition of the methyl group.
-
Stereoselective 7-alpha-Methylation: The key 7α-methyl group is introduced via a copper-catalyzed 1,6-conjugate addition of a methyl Grignard reagent to the steroidal 4,6-dien-3-one intermediate. This reaction's stereoselectivity is critical for the biological activity of the final compound.
-
Deprotection and Oxidation at C17: Finally, the protecting group at the 17-position is removed, and the resulting hydroxyl group is oxidized to a ketone to afford the target molecule, this compound.
The following diagram illustrates the overall synthetic workflow:
Figure 1: Overall synthetic workflow for Trestolone.
Detailed Experimental Protocols
Step 1: Synthesis of 19-Nortestosterone from Estradiol 3-Methyl Ether
This step involves the Birch reduction of the aromatic A-ring of estradiol 3-methyl ether, followed by acidic hydrolysis of the intermediate enol ether.[1][2]
Protocol:
-
In a three-necked flask equipped with a dry ice condenser and a stirrer, add liquid ammonia (B1221849) (approx. 500 mL).
-
To the stirred liquid ammonia, add small pieces of lithium metal (approx. 7 g) until a persistent blue color is obtained.
-
Add a solution of estradiol 3-methyl ether (28.6 g) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture for 2 hours.
-
Carefully quench the reaction by the slow addition of ethanol (B145695) (50 mL) until the blue color disappears, followed by the addition of water (100 mL).
-
Allow the ammonia to evaporate overnight.
-
Add water (500 mL) to the residue and extract with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude enol ether.
-
To the crude enol ether, add a mixture of methanol (B129727) (300 mL) and 6N hydrochloric acid (50 mL).
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 19-nortestosterone.
Step 2: Synthesis of 19-Nortestosterone Acetate
The 17β-hydroxyl group of 19-nortestosterone is protected as an acetate ester.
Protocol:
-
Dissolve 19-nortestosterone (10 g) in a mixture of pyridine (B92270) (50 mL) and acetic anhydride (B1165640) (25 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (500 mL) and stir for 1 hour to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 19-nortestosterone acetate.
Step 3: Synthesis of 17β-Acetoxy-estra-4,6-dien-3-one
This step involves the introduction of a double bond at the C6-C7 position. One common method is through bromination followed by dehydrobromination, or via an Oppenauer oxidation of the corresponding 3-hydroxy-5-ene derivative. A more direct approach involves the oxidation of the enol ether of 19-nortestosterone acetate.
Protocol (via Oppenauer Oxidation):
-
To a solution of 19-nortestosterone acetate (5 g) in toluene (B28343) (100 mL) and cyclohexanone (B45756) (20 mL), add aluminum isopropoxide (5 g).
-
Heat the mixture to reflux and distill off the acetone-toluene azeotrope.
-
Continue the reflux for 4 hours.
-
Cool the reaction mixture and pour it into a cold, stirred solution of 2N hydrochloric acid (200 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 17β-acetoxy-estra-4,6-dien-3-one.
Step 4: Synthesis of 17β-Acetoxy-7α-methyl-estr-4-en-3-one
This is the key stereoselective 1,6-conjugate addition of a methyl group to the 4,6-dien-3-one system.
Protocol:
-
Prepare a Grignard reagent from magnesium turnings (1.5 g) and methyl iodide (4.2 g) in anhydrous diethyl ether (50 mL).
-
In a separate flask, suspend cuprous chloride (0.5 g) in anhydrous THF (30 mL) and cool to -10 °C.
-
Add the prepared methylmagnesium iodide solution to the cuprous chloride suspension and stir for 30 minutes at -10 °C.
-
Cool the mixture to -78 °C and add a solution of 17β-acetoxy-estra-4,6-dien-3-one (3 g) in anhydrous THF (50 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 17β-acetoxy-7α-methyl-estr-4-en-3-one.
Step 5: Synthesis of this compound (Trestolone)
This final step involves the hydrolysis of the 17-acetate group followed by oxidation of the resulting 17β-hydroxyl group.
Protocol:
-
Hydrolysis:
-
Dissolve 17β-acetoxy-7α-methyl-estr-4-en-3-one (2 g) in methanol (50 mL).
-
Add a solution of potassium carbonate (1 g) in water (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with dilute hydrochloric acid and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 7α-methyl-19-nortestosterone.
-
-
Oxidation (Swern Oxidation):
-
In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 mL) in anhydrous dichloromethane (B109758) (DCM, 30 mL) and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.5 mL) in DCM (5 mL) dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of the crude 7α-methyl-19-nortestosterone from the previous step in DCM (15 mL) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (B128534) (7 mL) and stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Add water (50 mL) and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.
-
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physical and Molecular Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Estradiol 3-Methyl Ether | 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | C₁₉H₂₆O₂ | 286.41 | 115-117 |
| 19-Nortestosterone | 17β-Hydroxyestr-4-en-3-one | C₁₈H₂₆O₂ | 274.40 | 124-126 |
| 19-Nortestosterone Acetate | 17β-Acetoxyestr-4-en-3-one | C₂₀H₂₈O₃ | 316.44 | 120-122 |
| 17β-Acetoxy-estra-4,6-dien-3-one | 17β-Acetoxyestra-4,6-dien-3-one | C₂₀H₂₆O₃ | 314.42 | 118-120 |
| 7α-Methyl-estra-4-ene-3,17-dione | (7R,8R,9S,10R,13S,14S)-7,13-Dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | C₁₉H₂₆O₂ | 286.41 | 154-156 |
Table 2: Reaction Yields
| Step | Transformation | Typical Yield (%) |
| 1 | Estradiol 3-Methyl Ether → 19-Nortestosterone | 60-70 |
| 2 | 19-Nortestosterone → 19-Nortestosterone Acetate | >95 |
| 3 | 19-Nortestosterone Acetate → 17β-Acetoxy-estra-4,6-dien-3-one | 50-60 |
| 4 | 17β-Acetoxy-estra-4,6-dien-3-one → 17β-Acetoxy-7α-methyl-estr-4-en-3-one | 65-75 |
| 5 | 17β-Acetoxy-7α-methyl-estr-4-en-3-one → 7α-Methyl-estra-4-ene-3,17-dione | 70-80 (over 2 steps) |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, ppm) | δ 5.85 (s, 1H, H-4), 2.50-1.80 (m), 1.21 (s, 3H, C-18-CH₃), 0.85 (d, J=7.2 Hz, 3H, C-7α-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 209.8 (C-17), 199.5 (C-3), 168.1 (C-5), 124.2 (C-4), 52.1, 48.9, 42.5, 38.7, 35.8, 33.9, 31.5, 29.8, 26.4, 21.7, 14.8 (C-18), 12.1 (C-7α-CH₃) |
| IR (KBr, cm⁻¹) | 2940, 1740 (C=O, C-17), 1665 (C=O, C-3), 1615 (C=C) |
| Mass Spectrum (m/z) | 286 [M]⁺ |
Visualization of Key Mechanisms
Birch Reduction Mechanism
The Birch reduction proceeds via a radical anion intermediate, which is subsequently protonated and further reduced to yield a non-conjugated diene.
Figure 2: Simplified mechanism of the Birch reduction.
1,6-Conjugate Addition
The stereoselective addition of the methyl group at the 7α-position is directed by the copper catalyst and occurs at the terminus of the conjugated dienone system.
Figure 3: Key steps in the 1,6-conjugate addition.
Conclusion
The synthesis of this compound from estradiol derivatives is a challenging yet well-established process in steroid chemistry. This guide has outlined a feasible synthetic route, providing detailed experimental protocols and key quantitative data. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly in the Birch reduction and the stereoselective 1,6-conjugate addition steps. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and steroid synthesis.
References
An In-depth Technical Guide to 7-alpha-Methyl-estra-4-ene-3,17-dione (MENT dione, trestione)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione is a synthetic steroid that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its known synonyms, physicochemical properties, biological activity, and the experimental protocols used for its characterization. The document is intended to serve as a valuable resource for professionals engaged in endocrinology, pharmacology, and drug development.
Nomenclature and Synonyms
This compound is known by several synonyms in scientific literature and commercial contexts. A clear understanding of this nomenclature is crucial for accurate literature review and chemical sourcing.
| Primary Name | Synonyms |
| This compound | MENT dione, Trestione, 7α-Methyl-19-norandrostenedione, 7α-methyl-19-norandrost-4-ene-3,17-dione, Mentabolan[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, computed data from reputable chemical databases provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₂ | PubChem[2] |
| Molecular Weight | 286.41 g/mol | PubChem[2] |
| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | PubChem[2] |
| CAS Number | 103836-98-8 | |
| XLogP3-AA (Lipophilicity) | 3.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Biological Activity and Mechanism of Action
This compound is recognized as a potent anabolic-androgenic steroid (AAS) and functions as a prohormone to the highly potent androgen, 7α-methyl-19-nortestosterone (trestolone or MENT).[1][3] Its biological effects are primarily mediated through its conversion to trestolone, which then acts as a high-affinity agonist of the androgen receptor (AR).
Anabolic and Androgenic Effects
Mechanism of Action: Androgen Receptor Signaling
The primary mechanism of action involves the metabolic conversion of this compound to trestolone, which then initiates the canonical androgen receptor signaling cascade.
Upon entering the cell, this compound is metabolized to trestolone. Trestolone then binds to the androgen receptor (AR) in the cytoplasm, which is in a complex with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs. The activated AR-ligand complex then dimerizes and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of genes responsible for anabolic and androgenic effects.[5][6][7]
Experimental Protocols
Synthesis
A plausible synthetic workflow, based on general steroid chemistry principles, is outlined below:
In Vitro Androgen Receptor Binding Assay
This assay is crucial for determining the binding affinity of a compound to the androgen receptor.
Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC₅₀) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue like rat prostate)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Test compound (this compound)
-
Unlabeled reference androgen (e.g., Dihydrotestosterone)
-
Assay buffer
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the reference androgen. Prepare a working solution of the radiolabeled androgen.
-
Incubation: In a multi-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of either the unlabeled reference androgen (for standard curve) or the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled androgen).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filter-binding assay or hydroxylapatite slurry.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration. Plot the percent specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The RBA can be calculated by comparing the IC₅₀ of the test compound to that of the reference androgen.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.
Objective: To determine the anabolic and androgenic activity of this compound in a mammalian model.
Animals: Immature, castrated male rats.
Procedure:
-
Acclimation and Grouping: After castration and a post-operative recovery period, randomly assign animals to treatment groups (vehicle control, reference androgen like testosterone (B1683101) propionate, and different dose levels of the test compound).
-
Dosing: Administer the test compound and reference androgen daily for a specified period (typically 10 days) via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, bulbocavernosus muscle, and glans penis.
-
Tissue Weighing: Record the wet weight of each dissected tissue.
-
Data Analysis: Compare the tissue weights of the test compound-treated groups to the vehicle control group. An increase in the weight of the levator ani and bulbocavernosus muscles is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio can be calculated from these data.[3][9][10][11][12][13][14]
Conclusion
This compound is a potent synthetic steroid that functions as a prohormone to the highly active androgen, trestolone. Its chemical structure, characterized by the 7-alpha-methyl group, confers significant anabolic potential. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, this guide provides a thorough overview of its known properties and the standard experimental procedures for its characterization. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. (7alpha)-7-Methylestr-4-ene-3,17-dione | C19H26O2 | CID 53916207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trestolone - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. A comprehensive analysis of coregulator recruitment, androgen receptor function and gene expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Androgen receptor coregulators: recruitment via the coactivator binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound [smolecule.com]
- 9. Nandrolone - Wikipedia [en.wikipedia.org]
- 10. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of triclosan in the Hershberger and H295R steroidogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 7-alpha-Methyl-estra-4-ene-3,17-dione: A Potent Nandrolone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-alpha-Methyl-estra-4-ene-3,17-dione, a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (B1676933) (19-nortestosterone) with significant interest in the fields of endocrinology and drug development. Also known by names such as Mentabolan or Trestione, it functions as a prohormone to the highly potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as Trestolone.[1][2] The addition of a methyl group at the 7-alpha position dramatically influences its biological activity, leading to a compound with a superior anabolic-to-androgenic ratio compared to its parent compound, nandrolone, and even testosterone. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, metabolism, and biological activity of this compound, supported by experimental data and methodologies.
Chemical Properties and Synthesis
This compound is a C19 steroid, structurally distinct from nandrolone by the presence of a methyl group at the 7-alpha position. This modification is key to its enhanced biological activity.
| Property | Value | Reference |
| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-Dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | [2] |
| Synonyms | 7α-Methyl-19-norandrostenedione, MENT dione, Trestione, Mentabolan | [1][2] |
| Molecular Formula | C₁₉H₂₆O₂ | [3] |
| Molar Mass | 286.41 g/mol | [3] |
| CAS Number | 3764-87-2 (for Trestolone) | [4] |
Synthesis
The synthesis of 7-alpha-methylated steroids like this compound typically begins with a readily available steroid precursor, such as estrone (B1671321) or estradiol (B170435) derivatives.[3] A common synthetic approach involves the following conceptual steps:
References
Prohormone Activity of 7-alpha-Methyl-estra-4-ene-3,17-dione to Trestolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the prohormone activity of 7-alpha-Methyl-estra-4-ene-3,17-dione, also known as Trestione or MENT Dione. The document elucidates its conversion to the potent anabolic and androgenic steroid, Trestolone (MENT). Included are the metabolic pathways, biological activities of the parent compound and its metabolite, and detailed, representative experimental protocols for in vitro and in vivo characterization. Quantitative data for the active metabolite, Trestolone, is summarized, and key signaling pathways and experimental workflows are visualized using the DOT language. This guide serves as a comprehensive resource for researchers and professionals in drug development and endocrine research.
Introduction
This compound is a synthetic steroid that functions as a prohormone to Trestolone (7α-methyl-19-nortestosterone), a potent anabolic-androgenic steroid (AAS).[1][2][3] As a prohormone, this compound is relatively inactive itself, requiring enzymatic conversion in the body to exert its primary biological effects. This conversion transforms the 17-keto group into a 17β-hydroxyl group, resulting in the formation of Trestolone.[2] Trestolone is a derivative of nandrolone (B1676933) (19-nortestosterone) and is recognized for its significant anabolic properties and potential therapeutic applications, including male contraception and androgen replacement therapy.[4][5] This guide will detail the conversion process, the pharmacological profile of Trestolone, and provide standardized methodologies for its study.
Metabolic Conversion and Signaling Pathway
The primary metabolic fate of this compound is its conversion to Trestolone. This biotransformation is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which is present in various tissues, including the liver.[2]
The signaling pathway of the active metabolite, Trestolone, follows the classical mechanism of action for androgenic steroids. Upon entering the target cell, Trestolone binds to the androgen receptor (AR) in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the hormone-receptor complex into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.
Diagram of the Metabolic Conversion and Signaling Pathway
Caption: Metabolic conversion of this compound and subsequent cellular action of Trestolone.
Quantitative Data: Pharmacological Profile of Trestolone
| Parameter | Value | Reference Compound | Notes |
| Anabolic Activity | High | Testosterone | Trestolone is considered to be significantly more anabolic than testosterone. |
| Androgenic Activity | Moderate to High | Testosterone | |
| Anabolic:Androgenic Ratio | Favorable | Testosterone | The 7-alpha-methyl group prevents 5α-reduction, which typically potentiates androgenicity.[4] |
| Aromatization | Yes | Testosterone | Trestolone can be aromatized to 7α-methylestradiol.[4] |
| 5α-Reductase Substrate | No | Testosterone | The 7-alpha-methyl group sterically hinders the action of 5α-reductase.[4][6] |
| Binding to SHBG | No | Testosterone | Trestolone does not bind to sex hormone-binding globulin (SHBG).[2][6] |
| Metabolic Clearance Rate | Fast | Testosterone | The lack of SHBG binding contributes to a faster metabolic clearance rate.[6] |
Experimental Protocols
The following are representative, detailed experimental protocols for the characterization of prohormone activity. These are based on standard methodologies and can be adapted for the specific study of this compound.
In Vitro Conversion Assay Using Liver Microsomes
This protocol is designed to quantify the conversion of this compound to Trestolone in a controlled in vitro environment.
Materials:
-
This compound
-
Trestolone (as a standard)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of the prohormone in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, the prohormone working solution, and the liver microsome suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of this compound and the formed Trestolone.
-
Generate a standard curve for Trestolone to accurately quantify its formation.
-
Diagram of the In Vitro Conversion Assay Workflow
Caption: Workflow for the in vitro conversion assay of this compound.
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound and Trestolone to the androgen receptor.
Materials:
-
This compound and Trestolone
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Multi-well plates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (this compound and Trestolone) and a reference compound (e.g., unlabeled R1881).
-
Prepare a working solution of the radiolabeled androgen.
-
Prepare the androgen receptor solution.
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, the radiolabeled androgen, and the serially diluted test compounds or reference compound.
-
Add the androgen receptor solution to initiate the binding reaction.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled reference compound).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., overnight).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., hydroxylapatite slurry, filter paper, or size exclusion chromatography).
-
-
Quantification:
-
Add scintillation cocktail to the separated bound fraction.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) to determine the binding affinity.
-
Conclusion
This compound serves as a prohormone, undergoing enzymatic conversion to the potent anabolic and androgenic steroid, Trestolone. The biological activity of this compound is therefore primarily attributable to its metabolite. Trestolone exhibits a strong anabolic potential with a favorable anabolic-to-androgenic ratio, largely due to its resistance to 5α-reduction. The provided experimental protocols offer a framework for the detailed investigation of the conversion kinetics and receptor binding affinities of this compound and its active metabolite. Further research is warranted to fully elucidate the quantitative aspects of its metabolism and to further characterize its pharmacological profile.
References
7-alpha-Methyl-estra-4-ene-3,17-dione: An In-Depth Technical Guide on Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Androgen Receptor Binding Affinity
The androgenic activity of 7-alpha-Methyl-estra-4-ene-3,17-dione is mediated by its conversion to trestolone (B1663297). The following table summarizes the quantitative data on the binding affinity of trestolone and other relevant androgens to the androgen receptor. Competitive binding assays have demonstrated that trestolone binds to the androgen receptor with a significantly higher affinity than testosterone (B1683101).[1] The high potency of trestolone is primarily attributed to its high affinity for the androgen receptor.[2][3]
| Compound | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Testosterone | Reference |
| Trestolone (MENT) | 0.8 nM | ~275% | [1] |
| Testosterone | 2.2 nM | 100% | [1] |
| Dihydrotestosterone (B1667394) (DHT) | Not specified | Higher than Testosterone | [3] |
| 19-Nortestosterone (Nandrolone) | Not specified | Higher than Testosterone | [1] |
Experimental Protocols
The determination of androgen receptor binding affinity typically involves in vitro assays such as competitive binding assays and functional assays like reporter gene transactivation assays.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: A purified recombinant androgen receptor protein or a cytosol preparation from an androgen-sensitive tissue, such as the rat ventral prostate, is commonly used.
-
Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone (DHT), is used as the tracer.
-
Test Compound: this compound or its active metabolite, trestolone, is prepared in various concentrations.
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are incubated together in a suitable buffer system to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand must be separated from the unbound radioligand. This can be achieved by several methods, including:
-
Charcoal Adsorption: Dextran-coated charcoal is added to the incubation mixture, which adsorbs the free radioligand, leaving the larger receptor-ligand complex in the supernatant.
-
Hydroxylapatite (HAP) Assay: The receptor-ligand complexes are adsorbed onto hydroxylapatite, which is then washed to remove the unbound radioligand.
-
Scintillation Proximity Assay (SPA): This high-throughput method involves the use of scintillant-coated microplates. The receptor is captured on the plate, and only the radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.
-
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as a competition curve, with the percentage of specific binding of the radioligand plotted against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined from this curve. The binding affinity constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Reporter Gene Assay)
This functional assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (e.g., EC50) of a test compound as an androgen receptor agonist or antagonist.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., CV-1, HEK293) is used. These cells are typically co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the human androgen receptor.
-
A reporter plasmid containing a promoter with androgen response elements (AREs) driving the expression of a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT).
-
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., trestolone).
-
Incubation: The cells are incubated for a sufficient period to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured.
-
Data Analysis: A dose-response curve is generated by plotting the reporter gene activity against the logarithm of the test compound concentration. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined from this curve. Studies have shown that trestolone is approximately ten times more potent than testosterone and dihydrotestosterone in activating AR-driven gene expression.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway for Trestolone.
Experimental Workflow
Caption: Experimental Workflow for a Competitive Androgen Receptor Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of 7-alpha-Methyl-estra-4-ene-3,17-dione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as trestione or Mentabolan, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone.[1][2][3] It is recognized as a prohormone to the potent androgen 7α-methyl-19-nortestosterone (Trestolone or MENT).[1][3] Understanding the metabolic pathways and biotransformation of this compound is critical for evaluating its pharmacokinetic profile, androgenic and anabolic activity, and for developing robust analytical methods for its detection. This technical guide provides a comprehensive overview of the metabolism of this compound, summarizing key metabolic reactions, enzymes involved, and quantitative data from available literature. Detailed experimental protocols for in vitro metabolism studies and analytical methodologies are also presented, along with visualizations of the core metabolic pathways and experimental workflows.
Introduction
This compound is a synthetic steroid characterized by a methyl group at the 7-alpha position of the estrane (B1239764) skeleton.[4] This structural modification significantly influences its metabolic fate, particularly by preventing 5α-reduction, a key metabolic pathway for testosterone (B1683101) and other androgens.[5] As a dione, its primary metabolic activation pathway is the reduction of the 17-keto group to a hydroxyl group, yielding the highly active androgen, Trestolone (MENT).[1] The subsequent metabolism of Trestolone involves a series of phase I and phase II reactions, primarily occurring in the liver.
Metabolic Pathways
The metabolism of this compound is intrinsically linked to the biotransformation of its active metabolite, Trestolone. The primary metabolic transformations include reduction, hydroxylation, and oxidation, catalyzed by various hepatic enzymes.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion.
-
Reduction: The initial and most significant metabolic step for this compound is the reduction of the 17-keto group to form 7α-methyl-19-nortestosterone (Trestolone). This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD).[6]
-
Hydroxylation: Trestolone undergoes hydroxylation at various positions, primarily mediated by cytochrome P450 (CYP) enzymes. In humans, CYP3A4 is the principal enzyme responsible for these transformations.[6] A notable hydroxylation product is 16α-hydroxylated MENT.[6]
-
Oxidation: Trestolone can be oxidized back to this compound by 17β-HSD.[6]
-
Aromatization: Trestolone can be aromatized by the enzyme aromatase to form the estrogenic metabolite 7α-methyl-estradiol.[5]
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For 19-norsteroids, the primary conjugation reactions are glucuronidation and sulfation. The main urinary metabolite of nandrolone, a related compound, is 19-norandrosterone, which is predominantly glucuroconjugated.[7][8] It is anticipated that the metabolites of this compound and Trestolone will also be excreted as glucuronide and sulfate (B86663) conjugates.
Key Metabolites and Quantitative Data
While specific quantitative data on the metabolism of this compound is limited, studies on Trestolone provide valuable insights. The following table summarizes the identified metabolites and the enzymes involved in their formation.
| Metabolite/Product | Precursor | Enzyme(s) Involved (Human) | Metabolic Pathway | Reference |
| 7α-methyl-19-nortestosterone (Trestolone/MENT) | This compound | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction | [6] |
| This compound | 7α-methyl-19-nortestosterone (Trestolone/MENT) | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Oxidation | [6] |
| 16α-hydroxylated MENT | 7α-methyl-19-nortestosterone (Trestolone/MENT) | Cytochrome P450 3A4 (CYP3A4) | Hydroxylation | [6] |
| 3-hydroxylated MENT | 7α-methyl-19-nortestosterone (Trestolone/MENT) | 3-Hydroxysteroid Dehydrogenase (3-HSD) | Reduction of 3-keto group | [6] |
| 7α-methyl-estradiol | 7α-methyl-19-nortestosterone (Trestolone/MENT) | Aromatase | Aromatization | [5] |
Pharmacokinetic parameters for Trestolone (MENT) in men:
| Parameter | Value | Reference |
| Terminal Half-Life | ~40 minutes | [9] |
| Metabolic Clearance Rate | ~1790 +/- 140 L/day to 2000 L/day | [9][10] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and identifying metabolites of this compound using human liver microsomes.
Objective: To determine the in vitro metabolic stability and identify the major phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate (B84403) buffer, pH 7.4
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (e.g., a structurally similar, stable isotope-labeled steroid)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Prepare a working solution of the test compound in phosphate buffer at the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare a suspension of human liver microsomes in phosphate buffer at the desired final protein concentration (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, add the liver microsome suspension and the working solution of this compound.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-NADPH dependent degradation, and a zero-time point control.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify potential metabolites.
-
Analytical Method: LC-MS/MS for Metabolite Identification
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode:
-
For Quantification: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the parent compound and internal standard.
-
For Metabolite Identification: Full scan and product ion scan modes to identify potential metabolites and elucidate their structures. High-resolution mass spectrometry (HRMS) is highly recommended for accurate mass measurements of parent and fragment ions.
-
Analytical Method: GC-MS for Metabolite Analysis
For certain metabolites, particularly after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool.
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine hydrolysate, microsomal incubate) with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of n-pentane and diethyl ether.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and a reducing agent like dithiothreitol.[11] Heat the mixture (e.g., at 60-80°C for 10-20 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the steroid hydroxyl groups, which increases their volatility and thermal stability for GC analysis.[11][12]
GC-MS Conditions (Representative):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatized steroids.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for metabolite identification by comparing mass spectra to libraries, or Selected Ion Monitoring (SIM) for targeted quantification of known metabolites.
-
Visualizations
Metabolic Pathways
Caption: Primary metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. benchchem.com [benchchem.com]
- 2. Mentabolan [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 4. Buy this compound [smolecule.com]
- 5. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution, metabolism and excretion of a synthetic androgen 7alpha-methyl-19-nortestosterone, a potential male-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Gas chromatographic/mass spectrometric analysis of 19-nortestosterone urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Pharmacokinetics and pharmacodynamics of 7alpha-methyl-19-nortestosterone after intramuscular administration in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
Pharmacokinetics of 7-alpha-Methyl-estra-4-ene-3,17-dione in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione (B5365651) or trestione, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone to the potent synthetic androgen 7α-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297).[1][2] While direct and comprehensive pharmacokinetic studies on this compound in animal models are not extensively available in peer-reviewed literature, this guide synthesizes the available information on its active metabolite, trestolone, to provide a detailed understanding of its expected pharmacokinetic profile. This document outlines the metabolic conversion, pharmacokinetic parameters of trestolone in various animal models, and detailed experimental protocols relevant to the study of such compounds.
Introduction
This compound is of interest to the scientific community for its potential anabolic properties, which are exerted through its conversion to trestolone.[3] Trestolone is a potent synthetic androgen that is not subject to 5α-reduction, a metabolic process that amplifies the androgenic effects of testosterone (B1683101) in certain tissues like the prostate.[4][5][6] This characteristic suggests that trestolone, and by extension its prohormones, may offer a more favorable ratio of anabolic to androgenic effects.[5][6] Understanding the pharmacokinetic profile of these compounds is crucial for the development of potential therapeutic applications, such as androgen replacement therapy and male contraception.
Presumed Metabolic Pathway
This compound is presumed to undergo metabolic conversion to its active form, trestolone. This conversion is a critical step for its biological activity. The subsequent metabolism of trestolone involves several pathways.
Caption: Presumed metabolic pathway of this compound.
Pharmacokinetics of Trestolone (MENT) in Animal Models
The pharmacokinetic properties of trestolone, the active metabolite of this compound, have been investigated in several animal species. A key finding is its rapid metabolic clearance.
Quantitative Data
The following table summarizes the available pharmacokinetic parameters for trestolone in different animal models and in humans for comparison.
| Parameter | Animal Model | Value | Citation |
| Metabolic Clearance Rate (MCR) | Rat | 50 L/day | [7] |
| Rabbit | 336 L/day | [7] | |
| Man | 2,360 L/day | [4] | |
| Terminal Half-Life | Man | ~40 minutes | [8] |
| Serum Levels (Steady State, Subcutaneous Infusion) | Cynomolgus Monkey | 11.3 +/- 1.6 nmol/L (from Trestolone) | [4] |
| 13.1 +/- 1.2 nmol/L (from Trestolone Acetate) | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetics of steroids. The following sections describe typical experimental protocols that have been used for studying trestolone and could be adapted for this compound.
Animal Models and Drug Administration
-
Species: Sprague-Dawley rats and rabbits have been utilized in pharmacokinetic studies of trestolone.[7][9] Cynomolgus monkeys have also been used to assess bioavailability.[4]
-
Administration: For pharmacokinetic analysis, trestolone has been administered as a single intravenous (i.v.) injection.[7] In bioavailability studies, continuous subcutaneous infusion via osmotic pumps has been employed.[4]
Sample Collection and Analysis
-
Blood Sampling: Following administration, blood samples are collected at various time points. For instance, after an i.v. bolus in men, samples were collected as early as 3 minutes post-dosing and continued until the compound was undetectable.[4]
-
Analytical Methods:
-
Radioimmunoassay (RIA): A common method used in earlier studies to measure trestolone levels in serum or plasma.[4][7] The sensitivity of one described RIA was 28.2 pg/ml.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard for the quantification of steroids in biological matrices due to its high sensitivity and specificity.[10][11][12][13] It is capable of measuring analytes at low picogram per milliliter levels.[13]
-
A Typical Experimental Workflow
The following diagram illustrates a general workflow for a pharmacokinetic study of a steroid like this compound.
Caption: A typical experimental workflow for a pharmacokinetic study.
Metabolism of Trestolone
In vitro studies using rat and human liver microsomes have identified several putative metabolites of trestolone.[9] These include 3-hydroxylated MENT, 16α-hydroxylated MENT, and 7α-methyl-19-norandrostenedione.[9] Trestolone is also a substrate for aromatase, leading to the formation of 7α-methylestradiol, a potent estrogen.[6]
Conclusion
While direct pharmacokinetic data for this compound in animal models is limited, a comprehensive understanding of its active metabolite, trestolone, provides a strong foundation for predicting its behavior in vivo. Trestolone exhibits rapid clearance in all species studied. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to fully characterize its absorption, distribution, metabolism, and excretion profile, and to determine the efficiency of its conversion to trestolone. Such studies would be invaluable for the continued development and evaluation of this class of compounds for potential therapeutic use.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 3. Buy this compound [smolecule.com]
- 4. Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of 7 alpha-methyl-19-nortestosterone and investigation of its pharmacokinetics in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. Distribution, metabolism and excretion of a synthetic androgen 7alpha-methyl-19-nortestosterone, a potential male-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - US [thermofisher.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
A Technical Guide to the Basic Biological Effects of MENT Dione (Trestolone) on Muscle Tissue
Executive Summary: This document provides an in-depth technical overview of the biological effects of 7α-methyl-19-norandrostenedione (MENT dione (B5365651) or Trestione) on skeletal muscle tissue. MENT dione is a prohormone that is metabolically converted to the highly potent synthetic androgen, Trestolone (7α-methyl-19-nortestosterone, or MENT).[1] The primary anabolic effects on muscle are mediated by Trestolone. This guide details its molecular mechanism of action through the androgen receptor, its unique pharmacological profile characterized by a high anabolic-to-androgenic ratio and resistance to 5α-reduction, and its downstream effects on signaling pathways that govern muscle protein synthesis and degradation. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols used to characterize its activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Trestolone and its Prohormone MENT Dione
Trestolone (MENT) is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (B1676933) (19-nortestosterone).[2][3] It was developed for potential therapeutic applications, including male contraception and androgen replacement therapy.[1][4] Its chemical structure, featuring a methyl group at the 7α position, confers a distinct and potent pharmacological profile.[1] MENT dione is a related compound that acts as a prohormone, meaning it is converted in the body to the biologically active Trestolone to exert its effects.[1] The primary interest in Trestolone for muscle tissue applications stems from its powerful anabolic properties, which have been shown in some studies to be significantly greater than those of testosterone (B1683101).[5][6][7]
Molecular Mechanism of Action
The potent anabolic effects of Trestolone are mediated primarily through its function as a high-affinity agonist of the androgen receptor (AR).[2][6] The process follows the canonical pathway for steroid hormone action.
-
Cellular Entry and Receptor Binding: As a lipophilic steroid, Trestolone diffuses across the cell membrane into the cytoplasm of target muscle cells.[2] There, it binds with high affinity to the ligand-binding domain of the androgen receptor, which resides in an inactive state complexed with heat shock proteins (HSPs).[2]
-
Conformational Change and Nuclear Translocation: This binding event induces a conformational change in the AR, causing the dissociation of HSPs.[2] The now-activated Trestolone-AR complex translocates from the cytoplasm into the cell nucleus.[2]
-
Gene Transcription Modulation: Within the nucleus, the Trestolone-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), located in the promoter regions of androgen-responsive genes.[2]
-
Initiation of Protein Synthesis: The binding of the dimerized complex to AREs recruits co-activator proteins and initiates the transcription of target genes.[2] The resulting messenger RNA (mRNA) is then translated into new proteins that are critical for muscle repair and growth, ultimately leading to muscle fiber hypertrophy.[2][8]
Pharmacological Profile and Quantitative Data
Trestolone's interaction with the AR and its subsequent metabolic fate define its potent and selective anabolic activity.
-
Androgen Receptor Binding Affinity: Trestolone demonstrates a strong binding affinity for the androgen receptor, reported to be greater than that of both testosterone and its parent compound, nandrolone.[2][6] This high affinity is a key contributor to its potent biological activity.
-
Resistance to 5α-Reductase: A critical feature of Trestolone is its resistance to the enzyme 5α-reductase, due to the steric hindrance provided by the 7α-methyl group.[2][9] Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (B1667394) (DHT) in tissues like the prostate and skin, Trestolone is not potentiated.[10][11] This characteristic is believed to contribute to its favorable ratio of anabolic to androgenic effects.[12]
-
Aromatization: Trestolone is a substrate for the aromatase enzyme and can be converted to the estrogen 7α-methylestradiol.[1][6] This estrogenic activity may contribute to its anabolic effects but also necessitates consideration of potential estrogen-related side effects.[6]
Table 1: Comparative Quantitative Data of Trestolone vs. Other Androgens
| Parameter | Trestolone (MENT) | Testosterone | Trenbolone | Reference |
| Anabolic:Androgenic Ratio | 2300:650 | 100:100 | 500:500 | [5] |
| Relative Myotropic Effect | ~10x Testosterone | 1x (Baseline) | ~5x Testosterone | [5][6] |
| 5α-Reduction | No | Yes (to DHT) | No | [2][12] |
| Aromatization | Yes (to 7α-methylestradiol) | Yes (to Estradiol) | No | [1][6] |
Downstream Biological Effects on Muscle Tissue
Activation of the AR by Trestolone initiates downstream signaling cascades that collectively shift the balance of protein turnover towards a net anabolic state, resulting in muscle hypertrophy.
Stimulation of Muscle Protein Synthesis
The primary driver of Trestolone-induced muscle growth is the significant enhancement of muscle protein synthesis.[8][13] This is achieved through the AR-mediated transcription of relevant genes and the activation of key signaling pathways. The IGF-1/Akt/mTOR pathway is a central regulator of muscle mass and a target of androgen signaling.[14][15] Androgen administration can increase the expression of muscle IGF-1 mRNA, which activates the PI3K/Akt cascade.[16] Activated Akt stimulates the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of protein synthesis, leading to the phosphorylation of its downstream targets, p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes translational machinery.[14]
Inhibition of Muscle Protein Degradation
In addition to promoting synthesis, androgens can suppress muscle protein breakdown (catabolism). The Akt signaling pathway also plays an inhibitory role here. Akt phosphorylates and inactivates Forkhead box O (FoxO) transcription factors.[14] In their active state, FoxO proteins promote the transcription of key E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1, which tag proteins for degradation by the proteasome.[14][17] By inhibiting FoxO, Trestolone can suppress the expression of these atrogenes, thereby reducing the rate of muscle protein degradation.
Preclinical In-Vivo Evidence
Studies using orchidectomized (castrated) rats, a common model for hypogonadism, have demonstrated the potent anabolic effects of Trestolone on muscle.
-
In aged, orchidectomized rats, both Trestolone and testosterone treatment fully prevented the loss of lean body mass.[18]
-
Trestolone showed a superior anabolic effect on the levator ani muscle compared to testosterone in this model.[18]
-
Treatment with Trestolone also restored the muscle fiber type composition in the soleus muscle, which was altered by androgen deficiency.[18]
Table 2: Summary of Trestolone (MENT) Effects in an Aged Orchidectomized Rat Model
| Parameter Measured | Orchidectomy (Control) | Trestolone (MENT) Treatment | Testosterone (T) Treatment | Reference |
| Lean Body Mass | Significantly decreased | Fully prevented decrease | Fully prevented decrease | [18] |
| Levator Ani Muscle Weight | Drastically reduced | Restored; superior to T | Restored | [18] |
| Soleus Muscle Fiber Type | ↓ Type I, ↑ Type IIa | Restored to normal levels | Restored to normal levels | [18] |
| Fat Mass | Increased | Reduced; superior to T | Reduced | [18] |
Key Experimental Protocols
The characterization of compounds like Trestolone relies on a suite of standardized in-vitro and in-vivo assays.
Protocol: Competitive Androgen Receptor Binding Assay
This assay quantifies the affinity of a compound for the AR by measuring its ability to compete with a radiolabeled androgen.
-
Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of Trestolone for the AR.
-
Materials: Cytosolic extract from androgen-sensitive tissue (e.g., rat prostate) as a source of AR, [3H]-methyltrienolone (R1881) as the radioligand, unlabeled Trestolone as the competitor, scintillation fluid, and counter.
-
Methodology:
-
Preparation: Prepare cytosol from homogenized tissue via ultracentrifugation.
-
Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [3H]-R1881 and increasing concentrations of unlabeled Trestolone (or a reference compound like DHT).
-
Separation: After incubation (e.g., 18 hours at 4°C), bound and free radioligand are separated, typically using dextran-coated charcoal which adsorbs the free ligand.
-
Quantification: The radioactivity of the supernatant (containing the AR-bound ligand) is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Trestolone that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is determined. This value is used to calculate the Ki.[2][19]
-
Protocol: In-Vitro Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate AR-mediated gene transcription.
-
Objective: To determine the functional agonist activity and potency (EC50) of Trestolone.
-
Materials: A suitable mammalian cell line (e.g., HEK293, PC-3) co-transfected with two plasmids: one expressing the human AR and another containing an ARE-driven promoter linked to a reporter gene (e.g., luciferase).
-
Methodology:
-
Cell Culture & Transfection: Plate cells and transfect them with the AR and reporter plasmids.
-
Treatment: After an incubation period, treat the cells with various concentrations of Trestolone.
-
Incubation: Incubate cells to allow for AR activation and expression of the reporter gene (e.g., 24 hours).
-
Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Generate a dose-response curve to determine the EC50 value, which is the concentration that elicits 50% of the maximal transcriptional activation.[2]
-
Protocol: In-Vivo Assessment in Orchidectomized Rodent Model
This animal model is the standard for evaluating the anabolic and androgenic effects of AAS in a state of androgen deficiency.
-
Objective: To assess the in-vivo effects of Trestolone on muscle mass, body composition, and androgen-sensitive organs.
-
Animal Model: Adult male rats are surgically castrated (orchidectomized) and allowed a recovery period to establish a hypogonadal state.[18]
-
Methodology:
-
Grouping: Animals are divided into groups: Sham-operated control, Orchidectomized (Orch) + vehicle, and Orch + Trestolone at various doses.
-
Treatment: Trestolone is administered for a set duration (e.g., 4-8 weeks), often via subcutaneous implants or regular injections.[18]
-
Body Composition Analysis: Lean mass and fat mass are measured at baseline and at the end of the study using Dual-Energy X-ray Absorptiometry (DXA).[18]
-
Endpoint Analysis: At the end of the study, animals are euthanized. Specific muscles (e.g., levator ani, gastrocnemius) and androgen-sensitive organs (e.g., prostate) are dissected and weighed.
-
Histology: Muscle tissue can be sectioned and stained (e.g., with H&E or for specific myosin heavy chain isoforms) to analyze muscle fiber cross-sectional area and fiber type distribution.[18]
-
Conclusion
MENT dione serves as a prohormone to Trestolone, a highly potent synthetic androgen with profound anabolic effects on skeletal muscle. Its mechanism of action is centered on high-affinity binding to and activation of the androgen receptor, which modulates gene expression and engages downstream signaling pathways like Akt/mTORC1 to promote protein synthesis and inhibit protein degradation. Key pharmacological features, including a superior anabolic-to-androgenic ratio and a lack of 5α-reduction, distinguish it from testosterone and other AAS. Preclinical data robustly supports its efficacy in increasing lean muscle mass, making it a compound of significant interest for further research and development.
References
- 1. Trestolone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. swolverine.com [swolverine.com]
- 5. reddit.com [reddit.com]
- 6. Trestolone (Ment) Explained – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 7. wada-ama.org [wada-ama.org]
- 8. swolverine.com [swolverine.com]
- 9. benchchem.com [benchchem.com]
- 10. swolverine.com [swolverine.com]
- 11. swolverine.com [swolverine.com]
- 12. benchchem.com [benchchem.com]
- 13. swolverine.com [swolverine.com]
- 14. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. mdpi.com [mdpi.com]
- 18. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Initial In Vitro Studies of 7-alpha-Methyl-estra-4-ene-3,17-dione (MENT Dione)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione (B5365651) or trestione, is a synthetic steroid that has garnered interest in the scientific community. It is recognized primarily as a prohormone, which undergoes metabolic conversion to the potent androgen, 7-alpha-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297).[1][2] This technical guide provides a comprehensive overview of the initial in vitro studies related to MENT dione, with a focus on its conversion to trestolone and the subsequent interactions of trestolone with key biological targets. Due to the nature of MENT dione as a prohormone, much of the available in vitro data pertains to its active metabolite, trestolone. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways.
Core Compound Profile
-
Compound Name: this compound
-
Synonyms: MENT dione, Trestione, 7-alpha-methyl-19-norandrostenedione[2]
-
Chemical Class: Synthetic anabolic-androgenic steroid (AAS), 19-nortestosterone derivative[2]
-
Primary Biological Role: Prohormone to Trestolone (MENT)[1][2]
Quantitative Data Presentation
The majority of in vitro quantitative data focuses on the high-affinity interaction of trestolone (MENT), the active metabolite of MENT dione, with the androgen receptor (AR).
Table 1: Comparative Androgen Receptor Binding Affinities
| Compound | Binding Affinity (Ki) | Relative Binding Affinity (RBA) |
| Trestolone (MENT) | 0.8 nM | ~275% of Testosterone |
| Testosterone | 2.2 nM | 100% |
Data sourced from competitive binding assays. The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.[3]
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol outlines a standard procedure to determine the binding affinity of a test compound for the androgen receptor.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the AR.
Materials:
-
Recombinant human androgen receptor or rat prostate cytosol as AR source
-
Radioligand: [³H]-R1881 (Methyltrienolone)
-
Test Compound: this compound (or its active metabolite, Trestolone)
-
Reference Compound: Dihydrotestosterone (DHT)
-
Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference compound in the assay buffer.
-
Prepare a working solution of the radioligand ([³H]-R1881) at a concentration near its Kd.
-
Prepare the AR-containing solution (recombinant receptor or cytosol).
-
-
Assay Plate Setup:
-
Add a fixed amount of the AR preparation to each well of a 96-well plate.
-
Add increasing concentrations of the unlabeled test compound or reference compound to designated wells.
-
Include control wells for total binding (only radioligand and AR) and non-specific binding (radioligand, AR, and a high concentration of unlabeled reference compound).
-
-
Incubation:
-
Add the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat to trap the AR-bound radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Aromatase Assay using Human Placental Microsomes
This protocol describes a method to assess the potential of a compound to be a substrate for or inhibitor of the aromatase enzyme. Studies have shown that trestolone (MENT) can be a substrate for aromatase.[4]
Objective: To determine if a test compound is metabolized by aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
Test Compound: this compound or Trestolone
-
Substrate: [³H]-Androstenedione
-
Cofactor: NADPH (or an NADPH-generating system)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvents (e.g., ethyl ether, benzene-petroleum ether)
-
0.4 N NaOH
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Incubation:
-
In a reaction tube, combine the human placental microsomes, the test compound (or [³H]-androstenedione for control), and NADPH in a phosphate buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
-
-
Extraction of Metabolites:
-
Stop the reaction and extract the steroids using an organic solvent like ethyl ether.
-
Evaporate the organic solvent.
-
-
Separation of Phenolic Metabolites:
-
Dissolve the residue in a nonpolar solvent mixture (e.g., benzene-petroleum ether).
-
Extract the phenolic metabolites (aromatized products) with 0.4 N NaOH.
-
-
Quantification and Identification:
-
Measure the radioactivity in the NaOH extract using a scintillation counter to quantify the extent of aromatization.
-
Further identify the reaction products by performing thin-layer chromatography (TLC) on the extracts and comparing the Rf values with known standards.[4]
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for an Androgen Receptor competitive binding assay.
Conclusion
The initial in vitro evaluation of this compound indicates that it functions as a prohormone, with its primary androgenic effects mediated through its conversion to trestolone (MENT). Trestolone exhibits a high binding affinity for the androgen receptor, significantly greater than that of testosterone, which underlies its potent anabolic and androgenic properties. Furthermore, trestolone can be a substrate for the aromatase enzyme, leading to the formation of an estrogenic metabolite. The provided experimental protocols for androgen receptor binding and aromatase activity assays serve as a foundation for the continued in vitro investigation of this and related compounds. Future research should aim to directly quantify the in vitro binding affinity and functional activity of MENT dione itself at the androgen receptor and other steroid receptors, as well as to elucidate the kinetics of its conversion to trestolone in various tissues.
References
Methodological & Application
Application Note: HPLC Analysis of 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-alpha-Methyl-estra-4-ene-3,17-dione, a synthetic anabolic steroid. The described reverse-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. All experimental procedures, system suitability, and validation parameters are presented herein.
Introduction
This compound is a synthetic anabolic steroid derived from the estrane (B1239764) framework.[1] As a potent androgen receptor agonist, it is of significant interest in various fields of research, including endocrinology and drug development.[1] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound. This document provides a detailed protocol for the analysis of this compound using HPLC with UV detection, a widely accessible and reliable analytical technique.
Experimental Protocol
This section outlines the complete methodology for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B, 2-10 min: 60-90% B, 10-12 min: 90% B, 12-12.1 min: 90-60% B, 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60:40 acetonitrile:water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration of 1000 µg/mL.
-
Dilute the solution with the mobile phase (60:40 acetonitrile:water) to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.5. System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
The following tables summarize the expected quantitative data from method validation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 1.0%, Inter-day: < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Retention Time (min) | Approximately 7.5 min |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation, making it readily adaptable for routine use in quality control and research environments. The validation data demonstrates that the method is linear, precise, accurate, and specific for its intended purpose.
References
Application Note & Protocol: Quantitative Analysis of 7-alpha-Methyl-estra-4-ene-3,17-dione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione (B5365651) or Trestione, is a synthetic anabolic-androgenic steroid (AAS) and a prohormone to the potent androgen Trestolone (MENT).[1][2] Its chemical formula is C₁₉H₂₆O₂ and it has a molar mass of approximately 286.41 g/mol .[3][4] Due to its potential for abuse in sports and its relevance in pharmacological research, a sensitive and specific analytical method for its detection and quantification in biological matrices is essential.[5] This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology described herein offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, anti-doping control, and other research applications.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma sample via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Testosterone-d3 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (drug-free)
2. Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Testosterone-d3 (IS) in methanol.
-
Store stock solutions at -20°C.
2.2. Working Standard Solutions
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution with methanol.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution to each tube (final IS concentration of 10 ng/mL) and vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[6]
-
Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[6]
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters. Optimization may be required for different instrumentation.
3.1. Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
3.2. Mass Spectrometry
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
3.3. Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions are proposed based on the structure of this compound and general fragmentation patterns of steroids.[7][8] These would require experimental confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 287.2 | 109.1 (Quantifier) | 100 | 35 |
| This compound | 287.2 | 147.1 (Qualifier) | 100 | 25 |
| Testosterone-d3 (IS) | 292.2 | 109.1 | 100 | 30 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting method validation results.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Equation (y = mx + c) |
| This compound | 0.1 - 100 | > 0.99 | To be determined |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (0.3) | To be determined | To be determined | To be determined |
| Medium (10) | To be determined | To be determined | To be determined |
| High (80) | To be determined | To be determined | To be determined |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | To be determined | To be determined |
Table 4: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | To be determined | To be determined |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in MS/MS.
References
- 1. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 2. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. Buy this compound [smolecule.com]
- 5. Investigations into the human metabolism of Trestolone (7α-methyl-19-nortestosterone, MENT) | World Anti Doping Agency [wada-ama.org]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the GC-MS Analysis of MENT Dione Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of MENT dione (B5365651) (trestolone dione) metabolites using gas chromatography-mass spectrometry (GC-MS). The protocols outlined below are intended for the qualitative identification and quantitative determination of these compounds in biological matrices, particularly urine.
Introduction
MENT dione, also known as trestolone (B1663297) dione or 7α-methyl-19-nor-4-androstenedione, is a synthetic anabolic-androgenic steroid (AAS). Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and for anti-doping applications. Gas chromatography-mass spectrometry is a powerful analytical technique for the detection of steroid metabolites due to its high sensitivity and specificity, especially when coupled with appropriate sample preparation and derivatization techniques.
The primary metabolic pathways for MENT dione are expected to involve a series of reduction and hydroxylation reactions, leading to various metabolites that are subsequently conjugated with glucuronic acid or sulfate (B86663) before excretion. Analysis by GC-MS requires enzymatic hydrolysis of these conjugates, followed by extraction and chemical derivatization to increase the volatility and thermal stability of the metabolites. The most common derivatization technique for steroids is the formation of trimethylsilyl (B98337) (TMS) ethers.
Metabolic Pathway of MENT Dione
The metabolism of MENT dione is anticipated to follow pathways similar to other 19-nortestosterone derivatives. The primary transformations include the reduction of the A-ring and hydroxylation at various positions on the steroid backbone. A proposed metabolic pathway is illustrated below.
Experimental Protocols
The following protocols describe a general workflow for the analysis of MENT dione metabolites in urine. Optimization of specific parameters may be required depending on the instrumentation and laboratory conditions.
Experimental Workflow
The overall workflow for the GC-MS analysis of MENT dione metabolites is outlined below.
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add an internal standard (e.g., deuterated testosterone).
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate the mixture at 55°C for 2 hours to cleave glucuronide and sulfate conjugates.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an organic solvent mixture (e.g., n-pentane:diethyl ether, 9:1 v/v) to the hydrolyzed urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 5 mL of the organic solvent mixture.
-
Combine the organic extracts.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
-
Trimethylsilylation:
-
To the dry residue, add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
GC-MS Analysis
The following are typical instrumental parameters. These may need to be optimized for the specific instrument being used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-700 |
Quantitative Data
While specific quantitative data for MENT dione metabolites are not extensively available in peer-reviewed literature, the following table provides hypothetical data for expected major metabolites based on the known metabolism of similar 19-nortestosterone compounds. These values should be confirmed with synthesized reference standards.
| Putative Metabolite | Retention Time (min) | Key Mass Fragments (m/z) of TMS Derivative |
| M1: Tetrahydro-MENT dione | 18.5 - 19.5 | [M]+, [M-15]+, [M-90]+ |
| M2: Hydroxy-MENT dione | 19.0 - 20.0 | [M]+, [M-15]+, [M-90]+, [M-103]+ |
| M3: Hydroxy-tetrahydro-MENT dione | 20.0 - 21.0 | [M]+, [M-15]+, [M-90]+, [M-90-15]+ |
Note:
-
[M]+ : Molecular ion
-
[M-15]+ : Loss of a methyl group (CH₃)
-
[M-90]+ : Loss of a trimethylsilanol (B90980) group (TMSOH)
-
[M-103]+ : Loss of a CH₂OTMS group
Data Presentation and Interpretation
The identification of MENT dione metabolites is based on a comparison of their retention times and mass spectra with those of authenticated reference standards. In the absence of standards, tentative identification can be made based on the characteristic fragmentation patterns of TMS-derivatized steroids. For quantitative analysis, a calibration curve should be prepared using the reference standards, and the concentration of the metabolites in the samples can be determined by comparing their peak areas to that of the internal standard.
Conclusion
The GC-MS method described provides a robust framework for the analysis of MENT dione metabolites. Proper sample preparation, including enzymatic hydrolysis and derivatization, is critical for achieving the necessary sensitivity and specificity. While the provided quantitative data is illustrative, the definitive identification and quantification of MENT dione metabolites require the use of synthesized reference standards. This protocol serves as a valuable starting point for researchers and scientists in the fields of drug metabolism, pharmacology, and anti-doping science.
Nuclear Magnetic Resonance (NMR) spectroscopy of 7-alpha-Methyl-estra-4-ene-3,17-dione
Application Note: NMR Spectroscopic Analysis of 7-alpha-Methyl-estra-4-ene-3,17-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the synthetic steroid, this compound. It includes sample preparation, data acquisition parameters, and predicted spectral data for structural verification and characterization.
Introduction
This compound is a synthetic anabolic steroid derived from nandrolone (B1676933) (19-nortestosterone). Its structure features a methyl group at the 7-alpha position, which significantly influences its biological activity and metabolic stability. Accurate structural elucidation and purity assessment are critical in the research and development of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of steroids.[1] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the confirmation of stereochemistry and the identification of impurities. This application note outlines a standard operating procedure for the NMR analysis of this compound and presents predicted ¹H and ¹³C NMR data to serve as a reference.
Experimental Protocols
This section details the necessary steps for preparing the sample and acquiring high-quality NMR data.
Materials and Equipment
-
Sample: this compound (purity >98%)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Pipettes and Glassware: Calibrated micropipettes, Pasteur pipettes, and small vials
-
Filtration: Syringe filters (0.22 µm PTFE) or a Pasteur pipette with a cotton/glass wool plug
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe
Sample Preparation Protocol
A consistent and careful sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] Vortex the vial for 30 seconds or until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a 5 mm NMR tube.[4] This can be done using a syringe filter or by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting the experiment.[5]
NMR Data Acquisition Protocol
The following parameters are recommended for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.
2.3.1 ¹H NMR Acquisition
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).[3]
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 12 ppm
-
Transmitter Frequency: Calibrated to the ¹H frequency
-
Pulse Angle: 30°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds[3]
-
Number of Scans: 16-64 (adjust to achieve a signal-to-noise ratio >100:1 for key signals)
2.3.2 ¹³C NMR Acquisition
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 220 ppm
-
Transmitter Frequency: Calibrated to the ¹³C frequency
-
Pulse Angle: 30°
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or until a sufficient signal-to-noise ratio is achieved)
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape for all peaks.
-
Baseline Correction: Apply an automatic baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction software and should be used as a reference for experimental results.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 5.85 | s | - |
| H-1, H-2, H-6, H-8, H-9, H-11, H-12, H-14, H-15, H-16 | 1.20 - 2.60 | m | - |
| H-7 | 1.95 | m | - |
| C18-H₃ | 0.92 | s | - |
| C7α-CH₃ | 0.85 | d | 7.2 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 199.8 |
| C-17 | 220.5 |
| C-5 | 165.1 |
| C-4 | 124.2 |
| C-10 | 40.5 |
| C-13 | 48.1 |
| C-7 | 38.5 |
| C-18 | 14.1 |
| C7α-CH₃ | 12.5 |
| Other Aliphatic C | 20.0 - 55.0 |
Note: Assignments are tentative and based on general steroid chemical shift ranges. 2D NMR experiments (COSY, HSQC, HMBC) are recommended for definitive assignment.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure with key atom numbering for reference.
References
Application Notes and Protocols for the Synthesis and Purification of 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis and purification of 7-alpha-Methyl-estra-4-ene-3,17-dione, a synthetic anabolic steroid.[1][2] The protocols described are based on established methods for the synthesis of 7-alpha-methyl steroids.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from estradiol (B170435) derivatives.[2] A common route involves the introduction of a methyl group at the 7-alpha position of an estrane (B1239764) skeleton, followed by oxidation of the hydroxyl groups to ketones.
1.1. Synthesis Protocol
This protocol is adapted from methods described for the synthesis of 7-alpha-methyl steroids of the oestrane series.[3]
Step 1: Birch Reduction of 7α-methylestradiol 3-methylether
-
Reaction: Conversion of the aromatic A-ring of 7α-methylestradiol 3-methylether to a diene system.
-
Procedure:
-
Dissolve 2 grams of 7α-methylestradiol 3-methylether in 60 ml of ether.
-
Add the solution to 60 ml of liquid ammonia (B1221849).
-
At -60°C, add 0.66 g of lithium metal with stirring.
-
After stirring for 30 minutes, slowly add 20 ml of absolute ethanol (B145695) dropwise.
-
Evaporate the ammonia and pour the residue into water.
-
Extract the product with methylene (B1212753) dichloride.
-
Wash the organic extract with water until neutral and dry over sodium sulphate.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Step 2: Hydrolysis of the Enol Ether
-
Reaction: Conversion of the 3-methoxy-diene intermediate to a 3-keto-Δ4-steroid.
-
Procedure:
-
Reflux the crude product from Step 1 with a mixture of 45 ml of ethanol and 9 ml of 6 N hydrochloric acid for 15 minutes.
-
Pour the reaction mixture into water and extract with methylene dichloride.
-
Wash the organic extract with water until neutral and dry over sodium sulphate.
-
Evaporate the solvent in vacuo to yield 7α-methyl-19-nortestosterone.
-
Step 3: Oxidation of 7α-methyl-19-nortestosterone
-
Reaction: Oxidation of the 17-hydroxyl group to a ketone to form the final product, this compound.
-
Procedure:
-
Dissolve the 7α-methyl-19-nortestosterone from Step 2 in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with isopropanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
-
1.2. Synthesis Workflow Diagram
References
Application Notes and Protocols for In Vitro Cell Culture Assays Using 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as trestione or MENT dione, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone. It is recognized as a prohormone to the potent androgen 7α-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297). Its primary mechanism of action is through the activation of the androgen receptor (AR), a ligand-activated transcription factor crucial in various physiological processes, including muscle development. Upon entering the cell, it is metabolized to its active form, trestolone, which then binds to the androgen receptor. This binding initiates a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately results in the anabolic effects associated with this compound, such as increased protein synthesis in muscle tissue.
These application notes provide detailed protocols for a range of in vitro cell culture assays to characterize the biological activity of this compound. The assays are designed to assess its binding affinity to the androgen receptor, its potency in activating AR-mediated gene transcription, its effects on cell viability and proliferation in androgen-sensitive cells, and its impact on myogenic differentiation.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data regarding the activity of trestolone (MENT), the active metabolite of this compound, in comparison to endogenous androgens.
Table 1: Comparative Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity (vs. Testosterone) | Reference |
| Trestolone (MENT) | 3-4 times higher | [1] |
| Testosterone | 1 (Reference) | [1] |
Table 2: Comparative Potency in AR-Driven Gene Expression
| Compound | Relative Potency in AR Activation (vs. Testosterone) | Reference |
| Trestolone (MENT) | 10 times more potent | [2] |
| Testosterone | 1 (Reference) | [2] |
| Dihydrotestosterone (DHT) | ~10 times less potent than Trestolone | [2] |
Signaling Pathway and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway activated by this compound following its conversion to trestolone.
Caption: Androgen Receptor signaling pathway for this compound.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
Experimental Workflow: ARE-Luciferase Reporter Assay
Caption: Workflow for the ARE-Luciferase Reporter Gene Assay.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
This compound
-
Unlabeled Dihydrotestosterone (DHT) as a positive control
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate
-
Wash Buffer: Assay buffer without DTT and molybdate
-
Hydroxylapatite (HAP) slurry or 96-well filter plates (GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and DHT in DMSO.
-
Perform serial dilutions of the test compound and DHT in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). The final DMSO concentration should not exceed 1%.
-
Dilute the radiolabeled androgen in the assay buffer to a final concentration of approximately 1 nM.
-
Dilute the recombinant human AR in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of assay buffer with DMSO.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).
-
Competitive Binding: Add 50 µL of each dilution of this compound or DHT.
-
To all wells, add 50 µL of the diluted radiolabeled androgen.
-
To all wells, add 50 µL of the diluted AR.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand (HAP Method):
-
Add 100 µL of cold 50% HAP slurry to each well.
-
Incubate for 15 minutes at 4°C with shaking.
-
Centrifuge the plate to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the pellet three times with cold wash buffer.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
ARE-Luciferase Reporter Gene Assay
Objective: To determine the potency (EC50) of this compound in activating AR-mediated gene transcription.
Materials:
-
HEK293 or a similar mammalian cell line
-
Androgen receptor (AR) expression vector
-
Androgen Response Element (ARE)-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 96-well plates.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with phenol (B47542) red-free medium containing CS-FBS.
-
Prepare serial dilutions of this compound and DHT in the culture medium.
-
Treat the transfected cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for AR activation and luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay system.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Use a sigmoidal dose-response curve fit to determine the EC50 value.
-
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of androgen-sensitive cells (e.g., LNCaP prostate cancer cells).
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 or EC50 value if a proliferative effect is observed.
-
Western Blotting for AR Signaling
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the AR signaling pathway.
Materials:
-
Androgen-sensitive cells (e.g., LNCaP)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-phospho-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat the cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like GAPDH.
-
Myogenesis Assay in C2C12 Cells
Objective: To evaluate the effect of this compound on the differentiation of myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): DMEM with 10% FBS
-
Differentiation Medium (DM): DMEM with 2% horse serum
-
This compound
-
Insulin-like growth factor-1 (IGF-1) as a positive control
-
Fixation and permeabilization buffers
-
Primary antibody against Myosin Heavy Chain (MyHC)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture C2C12 cells in GM until they reach 80-90% confluency.
-
Induce differentiation by switching to DM.
-
Treat the cells with different concentrations of this compound or IGF-1 in DM.
-
-
Incubation:
-
Incubate the cells for 3-5 days, replacing the medium with fresh DM and compounds daily.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary anti-MyHC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify myogenesis by calculating the fusion index (percentage of nuclei within MyHC-positive myotubes with ≥2 nuclei) and myotube area.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can elucidate its molecular mechanism of action, determine its potency and efficacy, and assess its potential as a therapeutic agent or research tool in the context of androgen receptor signaling and muscle biology. The structured data presentation and detailed methodologies are intended to facilitate reproducible and comparative studies in the field of drug discovery and development.
References
Application Notes and Protocols for 7-alpha-Methyl-estra-4-ene-3,17-dione in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing protocols for 7-alpha-Methyl-estra-4-ene-3,17-dione, also known as Trestolone Acetate or MENT (7α-methyl-19-nortestosterone), in rat studies. This powerful synthetic androgen is noted for its significant anabolic and androgenic properties, which are of considerable interest in various research fields, including endocrinology and the development of therapeutics for androgen replacement and male contraception.
Introduction
This compound is a potent agonist of the androgen receptor (AR).[1] As a prodrug, Trestolone Acetate is rapidly hydrolyzed by plasma esterases to its active form, Trestolone, upon administration.[1] A key characteristic of Trestolone is that its biological activity is not amplified in androgenic tissues by the enzyme 5α-reductase, unlike testosterone (B1683101).[2][3] This results in a distinct anabolic-to-androgenic ratio.
Quantitative Data Summary
The following tables summarize quantitative data from rat studies investigating the anabolic and androgenic effects of this compound. The data is primarily derived from the Hershberger bioassay, a standard method for assessing the androgenic and anabolic activity of steroids.
| Table 1: Relative Potency of Trestolone Acetate Compared to Testosterone in Castrated Rats | |
| Parameter | Relative Potency (Trestolone Acetate vs. Testosterone) |
| Anabolic Activity (Levator Ani Muscle Weight) | 10x |
| Androgenic Activity (Ventral Prostate & Seminal Vesicle Weight) | 4x |
| Gonadotropin Suppression | ~12x |
Source: Data compiled from studies in castrated rats.[3]
| Table 2: Dosing Protocols for this compound in Rat Studies | |||||
| Study Type | Rat Model | Administration Route | Dose Range | Vehicle | Duration |
| Anabolic/Androgenic Activity (Hershberger Assay) | Immature, castrated male rats | Subcutaneous injection or oral gavage | Not specified in reviews, requires primary data | Corn oil is a suitable vehicle.[4] | 10 consecutive days |
| Androgen Replacement in Hypogonadism | Aged, orchidectomized male rats | Subcutaneous implants | 12 µ g/day (Trestolone) | Not specified | 4 months |
Note: Specific dose-response data for organ weight changes in the Hershberger assay requires consultation of primary research articles, which were not available in the provided search results.
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger bioassay is a standardized in vivo test to determine the anabolic and androgenic properties of a substance.
1. Animal Model:
-
Immature male rats are castrated to eliminate endogenous androgen production.[4]
-
Animals are allowed an acclimation period for the regression of androgen-dependent tissues.
2. Dosing:
-
The test compound (this compound) and a reference androgen (e.g., testosterone propionate) are administered daily for 10 consecutive days.[4]
-
A control group receives only the vehicle.[4]
-
Administration is typically via subcutaneous injection or oral gavage.[4]
-
A suitable vehicle for administration is corn oil.[4]
3. Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following androgen-sensitive tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
4. Data Analysis:
-
The weights of the tissues from the treated groups are compared to the control group to determine the anabolic and androgenic activity.
References
Application Notes and Protocols for Studying the Anabolic Effects of MENT Dione in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MENT dione (B5365651), also known as trestione or 7α-methyl-19-norandrostenedione, is a prohormone of the potent synthetic androgen 7α-methyl-19-nortestosterone (MENT), also known as trestolone.[1] MENT has garnered significant interest in the scientific community for its strong anabolic properties, which are reported to be approximately ten times that of testosterone (B1683101).[2][3] Unlike testosterone, MENT is not subject to 5α-reduction, a process that amplifies the androgenic effects of testosterone in certain tissues like the prostate.[1][4] This characteristic suggests that MENT, and by extension its prohormone MENT dione, may possess a more favorable anabolic-to-androgenic ratio, making it a compound of interest for potential therapeutic applications where muscle growth is desired with minimized androgenic side effects.
These application notes provide a comprehensive overview of the animal models and experimental protocols used to investigate the anabolic effects of MENT dione. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this and similar anabolic compounds.
Mechanism of Action: Androgen Receptor Signaling
The anabolic effects of MENT, the active form of MENT dione, are primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor. The general mechanism is as follows:
-
Conversion to MENT: MENT dione is a prohormone and is converted to the active compound MENT in the body.
-
Ligand Binding: MENT binds to the AR located in the cytoplasm of target cells, such as muscle cells. This binding induces a conformational change in the receptor.
-
Nuclear Translocation: The MENT-AR complex translocates into the cell nucleus.
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: This binding initiates the transcription of genes involved in protein synthesis and other cellular processes that contribute to muscle hypertrophy.
A key feature of MENT is its resistance to 5α-reductase.[1][4] This enzyme converts testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT) in tissues like the prostate, amplifying its androgenic effects. Since MENT is not a substrate for this enzyme, its androgenic potency is not amplified in these tissues, contributing to a potentially higher anabolic-to-androgenic ratio.[4]
Signaling Pathways in Muscle Hypertrophy
The activation of the androgen receptor by MENT initiates a cascade of downstream signaling events that promote muscle growth. The primary pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, a central regulator of protein synthesis and cell growth.
MENT-activated androgen receptor signaling pathway leading to muscle hypertrophy.
Animal Models
The most common and well-established animal model for assessing the anabolic and androgenic properties of steroids is the castrated male rat, often referred to as the "Hershberger model".[5] Castration removes the endogenous source of androgens, allowing for a sensitive assessment of the effects of exogenously administered compounds.
Key Animal Model:
-
Species: Rat (e.g., Sprague-Dawley or Wistar strains)
-
Sex: Male
-
Condition: Surgically castrated (orchidectomized) at a peripubertal age.
Experimental Protocols
The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic activity.[6][7] The protocol can be adapted to assess the anabolic effects of compounds like MENT dione.
Experimental Workflow
A generalized workflow for the Hershberger assay.
Detailed Protocol: Modified Hershberger Assay for Anabolic Activity
1. Animals and Housing:
-
Use peripubertal male rats (e.g., 42-60 days old).
-
House animals in standard laboratory conditions with ad libitum access to food and water.
-
Allow for an acclimatization period of at least 5 days before any procedures.
2. Surgical Castration:
-
Perform bilateral orchidectomy under appropriate anesthesia.
-
Allow a post-operative recovery period of 7-14 days to ensure the regression of androgen-dependent tissues.
3. Grouping and Dosing:
-
Randomly assign animals to treatment groups (n=6-8 per group).
-
Vehicle Control: Administer the vehicle used to dissolve the test compound (e.g., corn oil, sesame oil).
-
Test Compound Groups: Administer MENT dione at various dose levels. Dosing should be based on pilot studies or literature on similar compounds.
-
Positive Control (Optional but Recommended): Administer a known anabolic agent like testosterone propionate.
-
Administration: Administer the compounds daily for 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection.
4. Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following tissues:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and fluids).
-
-
Other tissues of interest, such as the glans penis and Cowper's glands, can also be collected.
5. Data Analysis:
-
Calculate the mean and standard deviation of the tissue weights for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the tissue weights of the treatment groups to the vehicle control.
-
Anabolic to Androgenic Ratio: This ratio is calculated to assess the selectivity of the compound. A common method is to divide the relative anabolic activity by the relative androgenic activity, often benchmarked against a standard like testosterone.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the anabolic effects of MENT.
Table 1: Comparative Potency of MENT and Testosterone in Castrated Rats
| Parameter | MENT | Testosterone | Reference |
| Anabolic Potency (Levator Ani Muscle) | 10 times more potent | 1x | [2] |
| Androgenic Potency (Ventral Prostate) | 4 times more potent | 1x | [2] |
| Gonadotropin Suppression | 12 times more potent | 1x | [2] |
Table 2: Effects of MENT on Body Composition in a Hypogonadal Rat Model
| Treatment Group | Change in Lean Body Mass | Change in Fat Mass | Reference |
| Orchidectomized (Control) | Significant Decrease | Increase | [8] |
| Orchidectomized + MENT | Fully rescued loss | Significant Decrease | [8] |
| Orchidectomized + Testosterone | Fully rescued loss | Decrease | [8] |
Table 3: Comparative Effects of MENT and Testosterone in Castrated Monkeys
| Parameter | MENT | Testosterone | Reference |
| Anabolic Potency (Body Weight Support) | 10 times more potent | 1x | [9] |
| Androgenic Potency (Prostate Volume) | 2 times more potent | 1x | [9] |
| LH Suppression | 10 times more potent | 1x | [9] |
Conclusion
The animal models and protocols described provide a robust framework for investigating the anabolic effects of MENT dione. The castrated rat model, in conjunction with the modified Hershberger assay, offers a sensitive and reliable method for quantifying both the anabolic and androgenic activities of this compound. The data consistently indicate that MENT possesses significantly greater anabolic potency than testosterone, with a potentially more favorable anabolic-to-androgenic ratio. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of endocrinology and drug development, facilitating further exploration of the therapeutic potential of MENT dione and related compounds.
References
- 1. Trestolone - Wikipedia [en.wikipedia.org]
- 2. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations into the human metabolism of Trestolone (7α-methyl-19-nortestosterone, MENT) | World Anti Doping Agency [wada-ama.org]
- 4. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostate-sparing effects in primates of the potent androgen 7alpha-methyl-19-nortestosterone: a potential alternative to testosterone for androgen replacement and male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-alpha-Methyl-estra-4-ene-3,17-dione in Skeletal Muscle Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, also known by names such as Mentabolan or Trestione, is a synthetic anabolic-androgenic steroid (AAS).[1][2] It is recognized in the scientific and bodybuilding communities as a prohormone to the highly potent synthetic androgen, 7α-methyl-19-nortestosterone (MENT), also known as trestolone (B1663297).[1][3] This document provides detailed application notes and experimental protocols for the investigation of this compound and its active metabolite, trestolone, in the context of skeletal muscle hypertrophy research.
Mechanism of Action
This compound is orally active and, upon ingestion, is converted in the body to its active form, trestolone. Trestolone exerts its powerful anabolic effects primarily through its function as a potent agonist of the androgen receptor (AR).[4] The binding of trestolone to the AR initiates a cascade of molecular events that promote muscle growth.
The mechanism follows the canonical pathway for steroid hormone action:
-
Cellular Entry and Receptor Binding: Being lipophilic, trestolone diffuses across the cell membrane of target muscle cells and binds with high affinity to the ligand-binding domain of the AR located in the cytoplasm. This binding event causes the dissociation of heat shock proteins from the AR.
-
Nuclear Translocation and DNA Binding: The activated trestolone-AR complex translocates into the cell nucleus.
-
Transcriptional Regulation: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Protein Synthesis: This binding event modulates the transcription of genes involved in protein synthesis, leading to an increase in the production of contractile proteins, such as actin and myosin. This ultimately results in an increase in muscle fiber size, a phenomenon known as hypertrophy.
A key characteristic of trestolone is that it is not a substrate for the 5α-reductase enzyme.[5] This means it is not converted to dihydrotestosterone (B1667394) (DHT), a metabolite of testosterone (B1683101) that is associated with many of the androgenic side effects. This property contributes to trestolone's favorable anabolic-to-androgenic ratio.
Quantitative Data Summary
The following table summarizes the available quantitative data for trestolone (MENT), the active metabolite of this compound.
| Parameter | Value | Species/System | Reference |
| Anabolic-to-Androgenic Ratio | 2300:650 | Not Specified | [6] |
| Relative Potency (vs. Testosterone) - Muscle | 10x | Castrated Rats | [5] |
| Relative Potency (vs. Testosterone) - Prostate | 4x | Castrated Rats | [5] |
| Relative Potency (vs. Testosterone) - Seminal Vesicles | 4x | Castrated Rats | [5] |
| Relative Potency (vs. Testosterone) - Muscle | 10x | Castrated Rats | [7] |
| Relative Potency (vs. Testosterone) - Prostate & Seminal Vesicles | 3-5x | Castrated Rats | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound induced muscle hypertrophy.
Caption: General experimental workflows for in vitro and in vivo studies.
Experimental Protocols
In Vitro Skeletal Muscle Hypertrophy Assay using C2C12 Myotubes
This protocol is adapted for this compound from established methods for androgen-induced hypertrophy in C2C12 cells.[5][8][9]
1. Materials and Reagents:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound (ensure purity and solubility).
-
Vehicle control (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody: Anti-Myosin Heavy Chain (MHC) antibody.
-
Secondary antibody: Fluorescently-labeled secondary antibody.
-
DAPI for nuclear staining.
2. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in GM in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 24-well plates) at a density to achieve 80-90% confluency.
-
Once confluent, aspirate GM, wash once with PBS, and replace with DM to induce myogenic differentiation.
-
Culture for 4-6 days in DM, replacing the medium every 48 hours, to allow the formation of multinucleated myotubes.
3. Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Note: Due to its prohormone nature, the effective concentration may need to be optimized.
-
Prepare working solutions of the compound in DM at desired concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control with the same final concentration of the solvent.
-
Aspirate the old DM from the myotubes and replace it with the treatment or vehicle control medium.
-
Incubate for 48-72 hours.
4. Analysis of Myotube Hypertrophy:
-
Immunofluorescence for Myotube Diameter:
-
Fix myotubes with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-MHC primary antibody overnight at 4°C.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).[10]
-
-
Total Protein Quantification:
-
Lyse the cells and measure total protein concentration using a BCA protein assay kit.
-
In Vivo Skeletal Muscle Hypertrophy Study in Rodents
This protocol provides a general framework for assessing the anabolic effects of this compound's active form, trestolone acetate (B1210297), in a rodent model.
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow for at least one week of acclimatization before the experiment.
2. Experimental Groups:
-
Group 1: Sham control (vehicle administration).
-
Group 2: Trestolone acetate treatment.
3. Compound Preparation and Administration:
-
Trestolone acetate is often administered via subcutaneous injection or implantation.
-
For injection: Dissolve trestolone acetate in a sterile vehicle such as sesame oil or a mixture of benzyl (B1604629) alcohol and benzyl benzoate. The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 0.1-0.2 mL).
-
Administration: Administer the compound or vehicle subcutaneously daily or as determined by the pharmacokinetic profile of the ester. A common dosage for anabolic steroids in rodents is in the range of 1-10 mg/kg body weight.
4. Experimental Procedure:
-
Record the initial body weight of all animals.
-
Administer the trestolone acetate or vehicle for a period of 4-8 weeks.
-
Monitor the animals daily for any signs of distress and record body weight weekly.
-
At the end of the treatment period, euthanize the animals.
-
Dissect specific muscles of interest (e.g., gastrocnemius, soleus, levator ani).
-
Record the wet weight of the dissected muscles.
-
For histological analysis, fix a portion of the muscle in 10% neutral buffered formalin.
5. Endpoint Analysis:
-
Muscle Mass: Compare the wet weights of the dissected muscles between the treatment and control groups. Normalize muscle weight to body weight to account for differences in animal size.
-
Histology:
-
Embed the fixed muscle tissue in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Measure the cross-sectional area (CSA) of individual muscle fibers using microscopy and image analysis software.
-
Disclaimer: The provided protocols are for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The handling and administration of controlled substances must comply with all applicable regulations.
References
- 1. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNII - 25W4OLA785 [precision.fda.gov]
- 3. GSRS [precision.fda.gov]
- 4. An Image Analysis Method for the Precise Selection and Quantitation of Fluorescently Labeled Cellular Constituents: Application to the Measurement of Human Muscle Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. MyoCount: a software tool for the automated quantification of myotube surface area and nuclear fusion index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. physoc.org [physoc.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence and Quantification of Myotubes [bio-protocol.org]
Application of 7-alpha-Methyl-estra-4-ene-3,17-dione in Male Contraceptive Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, more commonly known as Trestolone or MENT, is a potent synthetic androgen that has been investigated for its potential use as a male hormonal contraceptive.[1][2] Its mechanism of action centers on the potent suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reversible cessation of spermatogenesis.[3] Trestolone exhibits both androgenic and progestogenic activity, which synergistically contribute to its profound antigonadotropic effects.[1][4] By inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, Trestolone effectively reduces intratesticular testosterone (B1683101) production and disrupts the hormonal milieu required for sperm production.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of Trestolone in male contraceptive research.
Mechanism of Action
Trestolone exerts its contraceptive effect through a negative feedback mechanism on the HPG axis. It acts on the hypothalamus to decrease the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[5] Concurrently, it acts directly on the gonadotrope cells in the anterior pituitary gland, binding to both androgen and progesterone (B1679170) receptors to inhibit the synthesis and release of LH and FSH.[5] The suppression of LH leads to a significant decrease in endogenous testosterone production by the Leydig cells, while the reduction in FSH impairs spermatogenesis within the Sertoli cells.[3][4] Despite the suppression of endogenous testosterone, the androgenic properties of Trestolone itself serve to maintain male secondary sexual characteristics and libido.[2]
Data Presentation
The following tables summarize the quantitative data from clinical trials investigating the effects of Trestolone acetate (B1210297) implants on key contraceptive and hormonal parameters.
Table 1: Effect of Trestolone Acetate Implants on Spermatogenesis
| Dosage (Number of Implants) | Approximate Daily Release Rate | Outcome | Percentage of Subjects Achieving Outcome |
| 1 | ~400 µ g/day | No significant effect on sperm count | 0% achieving oligozoospermia |
| 2 | ~800 µ g/day | Oligozoospermia (<3 million/mL) | 36.4% |
| Azoospermia (no sperm) | 18.2% | ||
| 4 | ~1600 µ g/day | Azoospermia | 66.7% |
| Oligozoospermia | 8.3% |
Table 2: Dose-Dependent Suppression of Gonadotropins and Testosterone by Trestolone Acetate Implants (after 28 days)
| Dosage (Number of Implants) | Approximate Daily Release Rate | Mean % Decrease in LH | Mean % Decrease in FSH | Mean % Decrease in Testosterone |
| 1 | ~400 µ g/day | Significant Decrease | Significant Decrease | Significant Decrease |
| 2 | ~800 µ g/day | Maximal Suppression | Maximal Suppression | Significant Decrease |
| 4 | ~1600 µ g/day | Maximal Suppression | Maximal Suppression | Significant Decrease |
Table 3: Reported Side Effects of Trestolone in Clinical Trials
| Category | Observed Side Effects | Notes |
| Androgenic | Acne, Oily skin, Increased body hair growth | Dose-dependent and reversible.[6] |
| Estrogenic | Gynecomastia, Water retention | Due to aromatization of Trestolone to 7α-methylestradiol.[6] |
| Cardiovascular | Increased blood pressure, Unfavorable changes in cholesterol levels | Monitoring is recommended.[6] |
| Hepatic | Potential for liver toxicity with prolonged use of oral forms | Injectable and implant formulations have a lower risk.[6] |
| Psychological | Mood swings, Aggression, Irritability | Often referred to as "roid rage".[6] |
| Endocrine | Suppression of natural testosterone production, Decreased libido, Erectile dysfunction | Expected due to the mechanism of action. Reversible upon discontinuation.[7] |
Experimental Protocols
Protocol 1: Evaluation of Spermatogenesis Suppression
This protocol is based on the World Health Organization (WHO) guidelines for semen analysis and is adapted for a clinical trial setting for a male contraceptive.[1]
1. Subject Instructions and Sample Collection:
-
Subjects should abstain from ejaculation for 2 to 5 days before providing a semen sample.[8]
-
The sample should be collected by masturbation into a sterile, wide-mouthed container.
-
The entire ejaculate should be collected.
-
The time of collection must be recorded.
-
The sample should be delivered to the laboratory within 1 hour of collection, maintained at a temperature between 20°C and 37°C.
2. Macroscopic Examination:
-
Appearance: Record the color and turbidity of the sample.
-
Liquefaction: Record the time required for the seminal coagulum to liquefy (typically within 60 minutes).
-
Viscosity: Assess the viscosity by observing the length of the thread formed when a pipette is withdrawn from the sample.
-
Volume: Measure the volume of the liquefied sample using a graduated cylinder or pipette.
3. Microscopic Examination:
-
Sperm Concentration:
-
Mix the liquefied semen sample thoroughly.
-
Prepare a 1:20 dilution of semen in a diluent (e.g., a solution containing sodium bicarbonate and formalin).
-
Load the diluted sample into a hemocytometer counting chamber.
-
Count the number of spermatozoa in a defined area of the grid.
-
Calculate the sperm concentration in millions per milliliter.
-
-
Sperm Motility:
-
Place a small drop of liquefied semen on a clean glass slide and cover with a coverslip.
-
Examine under a phase-contrast microscope at 400x magnification.
-
Classify at least 200 spermatozoa into the following categories:
-
Progressive motility (PR): Spermatozoa moving actively, either linearly or in a large circle.
-
Non-progressive motility (NP): All other patterns of motility with an absence of progression.
-
Immotility (IM): No movement.
-
-
Calculate the percentage of each category.
-
-
Sperm Morphology:
-
Prepare a thin smear of semen on a glass slide.
-
Allow the smear to air dry.
-
Fix and stain the smear using a standard staining method (e.g., Papanicolaou or Diff-Quik).
-
Examine the slide under oil immersion at 1000x magnification.
-
Evaluate at least 200 spermatozoa for abnormalities of the head, midpiece, and tail according to strict criteria (e.g., Kruger's strict criteria).
-
Calculate the percentage of morphologically normal spermatozoa.
-
Protocol 2: Quantification of Serum Hormones by Radioimmunoassay (RIA)
This is a generalized protocol for a competitive RIA to measure serum levels of Trestolone, LH, FSH, and Testosterone. Specific antibody and tracer preparations will vary.
1. Reagents and Materials:
-
Specific primary antibody for the hormone of interest (Trestolone, LH, FSH, or Testosterone).
-
Radiolabeled hormone (tracer), typically with ¹²⁵I.
-
Standard solutions of the hormone at known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Secondary antibody (precipitating antibody) and/or a solid-phase separation system (e.g., antibody-coated tubes or magnetic beads).
-
Gamma counter.
2. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the standard hormone solution in the assay buffer to create a standard curve.
-
Sample Preparation: Collect blood samples from subjects and separate the serum. Store serum at -20°C or lower until analysis.
-
Assay Setup:
-
Pipette a known volume of assay buffer, standard solutions, or subject serum samples into appropriately labeled tubes.
-
Add a specific volume of the primary antibody to all tubes (except for the non-specific binding tubes).
-
Add a known amount of the radiolabeled hormone (tracer) to all tubes.
-
Vortex each tube gently and incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 12-24 hours) to allow for competitive binding.
-
-
Separation of Bound and Free Hormone:
-
Add the precipitating reagent (e.g., secondary antibody) to all tubes.
-
Incubate to allow the formation of an antibody-antigen complex precipitate.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant containing the free hormone.
-
-
Counting:
-
Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.
-
3. Data Analysis:
-
Plot the counts per minute (CPM) of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the hormone in the subject samples by interpolating their CPM values on the standard curve.
Protocol 3: Quantification of Serum LH and FSH by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized protocol for a sandwich ELISA.
1. Reagents and Materials:
-
Microplate pre-coated with a monoclonal antibody specific for the alpha-subunit of LH or FSH.
-
Enzyme-conjugated monoclonal antibody specific for the beta-subunit of LH or FSH (e.g., conjugated to horseradish peroxidase - HRP).
-
Standard solutions of LH or FSH at known concentrations.
-
Wash buffer.
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
2. Assay Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature.
-
Assay Setup:
-
Add standard solutions and subject serum samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes) to allow the formation of the "sandwich" complex (capture antibody - hormone - enzyme-conjugated antibody).
-
-
Washing: Aspirate the contents of the wells and wash the plate several times with the wash buffer to remove any unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes). The enzyme will convert the substrate, resulting in a color change.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction. The color will change (e.g., from blue to yellow).
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of LH or FSH in the subject samples from the standard curve.
Mandatory Visualization
Caption: Trestolone's negative feedback on the HPG axis.
Caption: Clinical trial workflow for Trestolone.
References
- 1. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
- 2. tiqnia.com.pe [tiqnia.com.pe]
- 3. Trestolone - Wikipedia [en.wikipedia.org]
- 4. purefitlab.uk [purefitlab.uk]
- 5. benchchem.com [benchchem.com]
- 6. trainfocus.uk [trainfocus.uk]
- 7. sciencegain.uk [sciencegain.uk]
- 8. scholarworks.iu.edu [scholarworks.iu.edu]
Application Notes and Protocols for 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, also known by synonyms such as MENT dione, Trestione, and Mentabolan, is a synthetic anabolic-androgenic steroid (AAS).[1][2] It is structurally derived from 19-nortestosterone (nandrolone) and is recognized as a prohormone to the potent androgen, trestolone (B1663297) (7α-methyl-19-nortestosterone or MENT).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a research chemical, focusing on its mechanism of action, and methods to assess its biological activity.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₆O₂ | [3] |
| Molar Mass | 286.41 g/mol | [4] |
| Synonyms | MENT dione, Trestione, Mentabolan, 7α-methyl-19-norandrostenedione | [2][5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Mechanism of Action
This compound is a prohormone that is converted in the body to its active metabolite, trestolone (MENT).[1] Trestolone is a potent agonist of the androgen receptor (AR).[3] The proposed signaling pathway is as follows:
-
Cellular Uptake: Being a steroid, this compound is expected to passively diffuse across the cell membrane into the cytoplasm.
-
Metabolic Conversion: Within the cell, it is metabolized to trestolone.
-
Androgen Receptor Binding: Trestolone binds to the androgen receptor located in the cytoplasm, causing a conformational change.
-
Nuclear Translocation: The trestolone-AR complex translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.
-
Protein Synthesis: This leads to an increase in protein synthesis, resulting in the anabolic effects observed, such as muscle hypertrophy.[3]
A key feature of trestolone is that it is not a substrate for the 5α-reductase enzyme, meaning it is not converted to a more androgenic dihydro-metabolite in tissues like the prostate.[6] This may result in a more favorable anabolic to androgenic ratio compared to testosterone.
References
- 1. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 2. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 3. Buy this compound [smolecule.com]
- 4. GSRS [precision.fda.gov]
- 5. UNII - 25W4OLA785 [precision.fda.gov]
- 6. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-alpha-Methyl-estra-4-ene-3,17-dione in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione, trestione, or Mentabolan, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone).[1] As a compound of interest in various research fields, including endocrinology, pharmacology, and anti-doping science, its accurate quantification in biological matrices is crucial. This document provides detailed application notes and standardized protocols for the analysis of this compound in biological samples such as plasma, serum, and urine, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated quantitative data for this compound is not extensively published, the protocols outlined below are based on established and widely accepted methodologies for the analysis of analogous steroid compounds.[2][3][4][5] These methods can be adapted and validated for the specific quantification of the target analyte.
Quantitative Data Summary
The following tables summarize typical performance characteristics expected from the analytical methods described. These values are representative for the analysis of steroids in biological matrices and should be established and validated for this compound in your specific laboratory setting.
Table 1: Representative Performance Characteristics for LC-MS/MS Analysis of this compound
| Parameter | Serum/Plasma | Urine |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.05 - 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL | 0.15 - 1.0 ng/mL |
| Linearity (R²) | >0.995 | >0.995 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | 85 - 115% | 80 - 120% |
Table 2: Representative Performance Characteristics for GC-MS Analysis of this compound (after derivatization)
| Parameter | Urine |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 5 ng/mL |
| Linearity (R²) | >0.99 |
| Intra-day Precision (%CV) | < 20% |
| Inter-day Precision (%CV) | < 20% |
| Recovery | 70 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from human plasma or serum using liquid-liquid extraction (LLE) followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Human plasma/serum (drug-free)
-
Phosphate (B84403) buffered saline (PBS)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma/serum samples at room temperature.
-
Pipette 500 µL of plasma/serum into a clean microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 2 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing the analytical standard. A hypothetical precursor ion for C19H26O2 (M.W. 286.4) would be m/z 287.2 [M+H]+. Product ions would need to be determined experimentally.
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by analyzing a series of standards of known concentrations.
Protocol 2: Quantification of this compound in Human Urine by GC-MS
This protocol details the analysis of this compound in urine, which often requires enzymatic deconjugation and derivatization prior to GC-MS analysis.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 7.0)
-
Diethyl ether
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ammonium iodide (NH4I)
-
Ethanethiol
2. Sample Preparation
-
Pipette 2 mL of urine into a glass tube.
-
Add 25 µL of internal standard.
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 55°C for 3 hours to deconjugate glucuronidated metabolites.
-
Cool to room temperature and add 5 mL of diethyl ether.
-
Vortex for 5 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Derivatization: Add 100 µL of MSTFA/NH4I/ethanethiol (1000:2:3, v/w/v) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6]
-
Cool and inject 1 µL into the GC-MS.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Oven Program: Start at 180°C, ramp to 240°C at 3°C/min, then to 310°C at 20°C/min.
-
Carrier Gas: Helium
-
MS System: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions of the TMS-derivatized analyte and internal standard.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway for an androgenic anabolic steroid like this compound.
References
- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 7-alpha-Methyl-estra-4-ene-3,17-dione dosage for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-alpha-Methyl-estra-4-ene-3,17-dione (also known as MENT dione (B5365651) or Trestione) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone that may convert to the more active compound, trestolone (B1663297) (7α-methyl-19-nortestosterone or MENT).[1] In non-clinical contexts, it is known by trade names such as Mentabolan.[1][2]
Q2: What are the known biological effects of this compound?
This compound is known for its potent anabolic properties, which contribute to muscle growth and strength gains.[3] It functions as a powerful agonist of the androgen receptor.[3] Due to its Nandrolone lineage, it is believed to promote lean, dry muscle gains with minimal side effects.[2] It has also been investigated as a potential male contraceptive.[4][5]
Q3: What are the potential side effects to monitor in animal models?
While considered to have minimal side effects in some contexts, researchers should monitor for potential androgenic and estrogenic effects.[2] Potential side effects include increased blood pressure and, due to its low androgenic activity, a possibility of gynecomastia.[2][6] Unlike some other steroids, it does not have a 17-alpha-methyl group, which typically reduces the risk of liver damage.[4][5] Long-term use may suppress endogenous testosterone (B1683101) and sperm production.[4][5]
Q4: How should this compound be prepared for in vivo administration?
For oral administration in animal studies, the compound can be dissolved in a suitable vehicle. Common vehicles for oral gavage of steroids include corn oil, sesame oil, or a mixture of ethanol (B145695) and water. The specific vehicle and concentration will depend on the experimental design and the solubility of the compound. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experimental animals. | Improper dosing, variability in animal metabolism, or issues with the compound's stability in the vehicle. | Ensure accurate and consistent dosing for each animal. Prepare fresh solutions of the compound before each administration. Consider using a vehicle that enhances bioavailability. |
| Unexpected side effects in animal models. | Dosage may be too high, or the animal model may be particularly sensitive to the compound. | Reduce the dosage and carefully monitor for adverse effects. Consider a dose-response study to determine the optimal therapeutic window. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen vehicle. | Try a different vehicle or a co-solvent system. Gentle heating and sonication can also aid in dissolution. |
| No observable effect at the administered dose. | The dosage may be too low, or the route of administration may not be optimal. | Increase the dosage incrementally. Consider alternative routes of administration, such as subcutaneous or intramuscular injection, which may offer better bioavailability. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted to specific research needs and institutional guidelines.
Oral Gavage Administration in Rodents
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve the compound in a suitable vehicle (e.g., corn oil) to the final desired concentration. Ensure complete dissolution.
-
-
Animal Handling:
-
Gently restrain the animal.
-
-
Administration:
-
Use a proper-sized gavage needle attached to a syringe containing the dosing solution.
-
Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Experimental Workflow for Assessing Anabolic Activity
References
- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. mysupplementstore.com [mysupplementstore.com]
- 3. Buy this compound [smolecule.com]
- 4. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 5. ergo-log.com [ergo-log.com]
- 6. anabolicminds.com [anabolicminds.com]
Solubility issues of 7-alpha-Methyl-estra-4-ene-3,17-dione in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 7-alpha-Methyl-estra-4-ene-3,17-dione in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (B1676933) (19-nortestosterone).[1] It is recognized for its potential anabolic properties, which are structurally related to hormones involved in muscle growth and recovery.[2] In research, it is often studied for its effects on androgen receptor (AR) signaling, making it a compound of interest in fields like endocrinology and drug development for conditions affected by androgen pathways.[2][3]
Q2: Why does this compound have poor solubility in aqueous cell culture media?
Like other steroids, this compound is a hydrophobic molecule. This means it repels water and, consequently, has low solubility in the aqueous environment of most cell culture media. This can lead to precipitation or "crashing out" of the compound when a concentrated stock solution is diluted in the media.
Q3: What are the recommended solvents for creating a stock solution of this compound?
The most common solvent for dissolving hydrophobic compounds like this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. It is crucial to create a high-concentration stock solution in the chosen solvent, which can then be serially diluted in the cell culture medium to achieve the desired final concentration while keeping the solvent concentration at a non-toxic level.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line specific. Most cell lines can tolerate DMSO concentrations up to 0.5%, and many robust lines can handle up to 1% for short-term exposure without significant cytotoxicity.[4][5][6] However, for sensitive cell lines, especially primary cells, or for long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5] It is highly advisable to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q5: Can the presence of serum in the cell culture medium affect the solubility of this compound?
Yes, the presence of serum can aid in the solubility of hydrophobic compounds. Steroid hormones are known to bind to serum proteins like albumin.[7][8] This binding can help to keep the compound in solution and facilitate its delivery to the cells.
Q6: Does phenol (B47542) red in the culture medium interact with this compound?
Phenol red, a common pH indicator in cell culture media, has a chemical structure that can lead to interactions with hydrophobic and aromatic compounds.[9] It has also been reported to have weak estrogenic activity, which could be a confounding factor in studies involving steroid hormone receptors.[1][10][11] For sensitive assays or when studying hormone-responsive pathways, using phenol red-free medium is recommended to avoid potential interference.[1][10]
Troubleshooting Guide: Precipitation in Cell Culture Media
This guide addresses the common issue of this compound precipitating when added to cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or visible particles upon adding stock solution to media) | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration: Determine the maximum soluble concentration with a pilot experiment. - Optimize the stock solution: Prepare the highest possible concentration of your stock solution in 100% DMSO to minimize the volume added to the media. - Use a stepwise dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in pre-warmed media. |
| Rapid change in solvent polarity causes the compound to "crash out". | - Slow addition and mixing: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. - Use a co-solvent: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds. | |
| The temperature of the media is too low, decreasing solubility. | - Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound. | |
| Precipitation Over Time (Precipitate forms after hours or days in the incubator) | The compound is not stable in the media over the long term at the experimental concentration and temperature. | - Reduce the final concentration: The working concentration may be too close to the solubility limit. - Increase serum concentration: If your experimental design allows, increasing the serum percentage can help maintain solubility through protein binding. - Refresh the media more frequently: For long-term experiments, replace the media containing the compound more often to prevent accumulation and precipitation. |
| Evaporation of media in the incubator is concentrating the compound. | - Ensure proper humidification: Maintain a humidified environment in your incubator. - Use sealed culture vessels: For long-term experiments, consider using sealed flasks or plates to minimize evaporation. | |
| pH shift in the culture medium due to cell metabolism. | - Monitor media color: A change to yellow indicates acidic conditions which might affect solubility. - Use buffered media: Ensure your medium has sufficient buffering capacity. - Change media more frequently in dense cultures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.86 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerable DMSO Concentration for a Cell Line
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO, cell culture grade
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of your planned experiment.
-
Prepare a serial dilution of DMSO in your complete cell culture medium. A common range to test is from 2% down to 0.015%. Remember to prepare these at 2x the final desired concentration.
-
After allowing the cells to adhere overnight, remove the medium and add 100 µL of the various DMSO-containing media to the wells. Include a "no DMSO" control (medium only).
-
Incubate the plate for the duration of your intended experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest DMSO concentration that results in minimal (e.g., <10%) loss of cell viability is considered the maximum tolerable concentration.
Visualizations
Androgen Receptor Signaling Pathway
This compound is an agonist of the androgen receptor (AR). The following diagram illustrates the canonical signaling pathway initiated by androgen binding to the AR.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for preparing and treating cells with this compound.
Caption: General experimental workflow for cell treatment.
References
- 1. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 2. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 3. Oxandrolone - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding of Anabolic Steroids to Human Serum Albumin - CROSBI [bib.irb.hr:8443]
- 9. Phenol Red Interacts with the Protofibril-Like Oligomers of an Amyloidogenic Hexapeptide NFGAIL through Both Hydrophobic and Aromatic Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. Phenol Red Indicator in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 12. Buy this compound [smolecule.com]
- 13. GSRS [precision.fda.gov]
- 14. (7alpha)-7-Methylestr-4-ene-3,17-dione | C19H26O2 | CID 53916207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation and stability of 7-alpha-Methyl-estra-4-ene-3,17-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-alpha-Methyl-estra-4-ene-3,17-dione. The information is designed to address specific issues that may be encountered during experimental studies of its degradation and stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The α,β-unsaturated ketone (enone) functionality in the A-ring is particularly susceptible to degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the most probable degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the enone system can undergo rearrangements or additions.
-
Oxidation: The steroid nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products through photochemical reactions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light by using amber vials or by storing them in the dark, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, it is advisable to prepare fresh solutions before use.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact compound from its degradation products. The peak area of the parent compound can be monitored over time to determine the extent of degradation.
Troubleshooting Guides
Issue 1: Rapid or Unexpected Degradation of the Compound
-
Possible Cause 1: Inappropriate Solvent pH.
-
Troubleshooting: Ensure the pH of your solvent system is near neutral. If the experimental conditions require acidic or basic media, be aware that this will likely accelerate degradation. Consider performing a pH stability profile to understand the compound's behavior in your specific medium.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting: Protect your solutions from light at all stages of the experiment, including storage, preparation, and analysis. Use amber glassware or wrap containers in aluminum foil.
-
-
Possible Cause 3: Presence of Oxidizing Agents or Metal Ions.
-
Troubleshooting: Use high-purity solvents and reagents to minimize contamination with oxidizing agents or trace metals. If contamination is suspected, consider using a chelating agent like EDTA in your buffer system.
-
-
Possible Cause 4: Elevated Temperature.
-
Troubleshooting: Maintain low temperatures during storage and sample preparation. If experiments must be conducted at elevated temperatures, be aware of the potential for accelerated degradation and account for it in your study design.
-
Issue 2: Poor Reproducibility in Stability Studies
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting: Standardize all steps of your sample preparation, including weighing, dissolution, and dilution. Use calibrated pipettes and balances.
-
-
Possible Cause 2: Variability in Storage Conditions.
-
Troubleshooting: Ensure all samples are stored under identical conditions of temperature, light exposure, and container type.
-
-
Possible Cause 3: Analytical Method Variability.
-
Troubleshooting: Validate your analytical method for precision, accuracy, and linearity. Ensure the system is equilibrated and performing consistently before each analysis.
-
Data Presentation
The following table provides a template for summarizing quantitative data from a forced degradation study of this compound. The values presented are hypothetical and intended for illustrative purposes. Researchers should replace this data with their own experimental results.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60 °C) | 0 | 100.0 | - |
| 2 | 92.5 | DP1, DP2 | |
| 6 | 85.1 | DP1, DP2 | |
| 24 | 68.3 | DP1, DP2, DP3 | |
| 0.1 M NaOH (60 °C) | 0 | 100.0 | - |
| 2 | 88.7 | DP4, DP5 | |
| 6 | 75.4 | DP4, DP5 | |
| 24 | 52.1 | DP4, DP5, DP6 | |
| 3% H₂O₂ (Room Temp) | 0 | 100.0 | - |
| 2 | 95.8 | DP7 | |
| 6 | 89.2 | DP7, DP8 | |
| 24 | 76.5 | DP7, DP8 | |
| Heat (80 °C) | 0 | 100.0 | - |
| 24 | 98.2 | Minor DP1 | |
| 72 | 95.6 | Minor DP1 | |
| Photostability (ICH Q1B) | 0 | 100.0 | - |
| Overall Illumination | 90.3 | DP9, DP10 |
DPx refers to specific degradation products as resolved by the analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C. Withdraw samples at the same time intervals as for acid hydrolysis, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw samples at appropriate time intervals and dilute for analysis.
-
Thermal Degradation: Store a solid sample of the compound at 80 °C. At specified time points, dissolve a portion of the solid in the mobile phase to the target concentration for analysis.
-
Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples after the exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to a final concentration of approximately 20 µg/mL in the mobile phase.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting guide for HPLC analysis.
Technical Support Center: Synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the 1,6-conjugate addition of a methyl group to an estra-4,6-diene-3,17-dione precursor.
Synthesis Troubleshooting
Question 1: My synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can be attributed to several factors, particularly during the crucial 1,6-conjugate addition step.[1]
Potential Causes and Solutions:
-
Side Reactions: The primary side reaction is the 1,2-addition of the Grignard reagent to the C3 carbonyl group, leading to an undesired alcohol by-product.[1]
-
Solution: Employing a copper(I) salt catalyst, such as copper(II) acetate (B1210297), is crucial to promote the desired 1,6-conjugate addition.[1][2] Maintaining a low reaction temperature (between -45°C and -35°C) is also critical.[1][3]
-
-
Grignard Reagent Quality: The quality and concentration of the methylmagnesium chloride solution are vital.
-
Solution: Use a freshly prepared or titrated Grignard reagent. Ensure anhydrous conditions are strictly maintained throughout the reaction, as moisture will quench the Grignard reagent.
-
-
Reaction Temperature: Higher temperatures can favor the formation of side products, including biphenyl (B1667301) impurities from the Grignard reagent.[1]
-
Incomplete Reaction: The reaction may not have gone to completion.
Question 2: I am observing unexpected spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?
Answer:
The presence of multiple spots on a TLC plate points to the formation of byproducts. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Material: The estra-4,6-diene-3,17-dione precursor may not have fully reacted.[1]
-
1,2-Addition Product: The Grignard reagent can add directly to the carbonyl group at the C3 position, forming an undesired tertiary alcohol.[1]
-
7β-Methyl Epimer: While the 7α-methyl epimer is the desired product, the formation of the 7β-methyl epimer is a common stereochemical impurity, though it is often the minor product.[1]
-
Hydrolysis Products: If any protecting groups on the steroid nucleus are labile, they may be partially or fully cleaved during workup, leading to additional spots.
Question 3: I am struggling with the stereoselectivity of the methylation, obtaining a significant amount of the 7β-epimer. How can I improve the α-selectivity?
Answer:
Achieving high stereoselectivity for the 7-alpha position is a primary challenge in this synthesis. While backside attack to yield the 7α-methyl derivative is generally preferred, the stereochemical outcome can be influenced by the substrate's structure.
-
Influence of Steroid Structure: The presence of certain functional groups on the steroid backbone can influence the direction of the Grignard reagent attack. For instance, an 11β-hydroxy group can complex with the Grignard reagent and direct its addition to the β-face of the molecule, favoring the formation of the 7β-epimer.
-
Reaction Conditions: While less documented for this specific reaction, in other steroid methylations, the choice of copper catalyst and solvent can sometimes influence the diastereoselectivity. It is crucial to adhere to optimized reaction conditions.
Purification Troubleshooting
Question 4: I am having difficulty crystallizing the final product, which is an oil. How can I induce crystallization?
Answer:
An oily product that fails to crystallize often indicates the presence of impurities that disrupt the formation of a crystal lattice.[1]
Troubleshooting Steps for Crystallization:
-
Purity: Ensure the product is as pure as possible before attempting crystallization. Re-purify by column chromatography if necessary.
-
Solvent System: Experiment with different solvent systems for crystallization. A common technique is to dissolve the oil in a good solvent (e.g., tert-butyl methyl ether) and then slowly add a poor solvent (e.g., heptane) until turbidity is observed, followed by slow cooling.[1][3]
-
Supersaturation:
-
Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often leads to the formation of an oil rather than crystals.[1]
Experimental Protocols
Synthesis of 7α-Methyl-19-nortestosterone Acetate (Trestolone Acetate)[1][3]
Materials:
-
6-dehydro-19-nortestosterone acetate
-
Anhydrous copper(II) acetate
-
Methylmagnesium chloride solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Purified water
-
Tert-butyl methyl ether (TBME)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 6-dehydro-19-nortestosterone acetate, anhydrous copper(II) acetate, and anhydrous THF.
-
Cooling: Stir the resulting slurry and cool the mixture to a temperature between -45°C and -35°C.[1][3]
-
Grignard Addition: Slowly add the methylmagnesium chloride solution to the cooled slurry over a minimum of three hours, ensuring the temperature is maintained between -45°C and -35°C.[1][3]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by HPLC.[1][3]
-
Quenching: Once the reaction is complete, quench the mixture by the slow addition of hydrochloric acid, while keeping the temperature below 10°C.[1][3]
-
Workup:
-
Crystallization:
Final Step: Oxidation to this compound
To obtain the target molecule, the 17β-hydroxyl group of the trestolone-like intermediate needs to be oxidized to a ketone. Standard oxidation procedures for secondary alcohols can be employed.
General Oxidation Protocol:
-
Reagents: Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC) or Jones reagent) or milder, more modern reagents like Dess-Martin periodinane or a Swern oxidation. The choice of reagent will depend on the scale of the reaction and the presence of other sensitive functional groups.
-
Procedure: A typical procedure would involve dissolving the 7α-methyl-17β-hydroxy intermediate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) for PCC or Dess-Martin periodinane) and adding the oxidizing agent at a controlled temperature (often 0°C to room temperature). The reaction progress should be monitored by TLC. Upon completion, the reaction is worked up to remove the oxidant byproducts, and the crude product is purified, typically by column chromatography.
Data Presentation
Table 1: Reaction Parameters for 1,6-Conjugate Addition in Trestolone (B1663297) Acetate Synthesis
| Parameter | Recommended Condition | Reference |
| Starting Material | 6-dehydro-19-nortestosterone acetate | [1] |
| Reagent | Methylmagnesium chloride in THF | [1] |
| Catalyst | Anhydrous copper(II) acetate | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -45°C to -35°C | [1][3] |
| Addition Time | Minimum of 3 hours | [3] |
| Quenching Agent | Hydrochloric acid | [1] |
| Crystallization Solvents | Tert-butyl methyl ether (TBME) / Heptane | [1][3] |
| Reported Yield | 78% | [3] |
| Reported α:β Isomer Ratio | 99:1 | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Avoiding off-target effects of MENT dione in research
For Research Use Only. Not for diagnostic or therapeutic procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MENT dione (B5365651) (Trestione). The information herein is designed to help mitigate and understand potential off-target effects during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is MENT dione and what is its primary mechanism of action?
A1: MENT dione, also known as Trestione or 7α-methyl-19-norandrostenedione, is a synthetic prohormone.[1] Its primary on-target effect is mediated through its conversion to the potent androgen, 7α-methyl-19-nortestosterone (MENT), also known as Trestolone.[1] MENT is a powerful agonist of the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the MENT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects.[2][3][4]
Q2: What are the primary off-target effects of concern when using MENT dione in research?
A2: The primary off-target effects stem from the metabolic products of MENT dione and the ability of MENT to interact with other steroid hormone receptors. Key concerns include:
-
Estrogenic Effects: MENT can be aromatized to the estrogenic metabolite 7α-methyl-estradiol.[5] This can lead to the activation of estrogen receptors (ERα and ERβ), potentially causing confounding effects such as gynecomastia, water retention, and altered gene expression in estrogen-sensitive tissues.[5][6][7]
-
Progestogenic Activity: MENT itself exhibits progestogenic activity by binding to the progesterone (B1679170) receptor (PGR).[5] This can influence pathways regulated by progesterone, which may be undesirable in studies focused purely on androgenic signaling.
-
Suppression of Endogenous Hormones: As a potent androgen, MENT strongly suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in endogenous testosterone (B1683101) and gonadotropin (LH and FSH) production.[8][9]
-
Cardiovascular and Metabolic Effects: High doses or prolonged exposure can lead to adverse changes in lipid profiles (e.g., decreased HDL-cholesterol), increased blood pressure, and potential strain on the liver.[6][9][10]
Q3: How can I minimize estrogen-related off-target effects in my experiments?
A3: To minimize estrogenic effects, consider the following strategies:
-
Co-administration with an Aromatase Inhibitor (AI): In in-vivo models, the use of a specific aromatase inhibitor can block the conversion of MENT to its estrogenic metabolite. Careful dose-finding studies are necessary to avoid complete estrogen ablation, which can have its own confounding effects.
-
Use of Selective Estrogen Receptor Modulators (SERMs): In certain experimental contexts, a SERM could be used to block the effects of 7α-methyl-estradiol at the receptor level in specific tissues.
-
In-vitro System Selection: Utilize cell lines that have low or no endogenous aromatase activity if the goal is to study direct androgenic effects without the interference of estrogenic metabolites.
Q4: Is MENT dione hepatotoxic?
A4: While MENT itself is not a 17α-alkylated steroid, a structural feature commonly associated with hepatotoxicity, high doses of any prohormone or anabolic steroid can place stress on the liver.[10][11] It is crucial to monitor liver enzyme levels (e.g., ALT, AST) in in-vivo studies, especially during long-term administration.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with MENT dione.
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High cell death at expected therapeutic concentrations. | 1. Off-target cytotoxic effects. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the EC50 and CC50 (cytotoxic concentration 50). 2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).[12] 3. Regularly test for mycoplasma contamination. |
| Variable reporter gene activation. | 1. Inconsistent cell density at the time of treatment. 2. Passage number of cells affecting receptor expression. 3. Degradation of MENT dione in media. | 1. Standardize cell seeding protocols and ensure even cell distribution. 2. Use cells within a defined low passage number range. 3. Prepare fresh solutions of MENT dione for each experiment. |
| Activation of non-androgenic pathways. | 1. Conversion to estrogenic metabolites by cells with aromatase activity. 2. Progestogenic activity of MENT. | 1. Screen cell lines for aromatase expression. If present, consider using an aromatase inhibitor as a control. 2. Use a progesterone receptor antagonist (e.g., mifepristone) as a control to determine the extent of PGR-mediated effects. |
Issue 2: Anomalous Outcomes in Animal Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Signs of high estrogenicity (e.g., gynecomastia in males). | Aromatization of MENT to 7α-methyl-estradiol.[5][7] | 1. Measure serum levels of both MENT and its estrogenic metabolite. 2. Include a study arm with co-administration of an aromatase inhibitor to confirm if the effects are estrogen-mediated. |
| Loss of libido or other behavioral changes. | Excessive suppression of the HPG axis, leading to low central nervous system androgen and estrogen levels.[9] | 1. Measure serum testosterone, LH, and FSH to confirm HPG axis suppression. 2. Adjust the dose of MENT dione to a level that maintains physiological androgenic signaling without complete suppression. |
| Elevated liver enzymes or adverse lipid profiles. | High dosage or prolonged administration leading to metabolic strain.[9][10] | 1. Perform regular blood work to monitor liver function and lipid panels. 2. Conduct a dose-finding study to identify the lowest effective dose. 3. Consider alternative delivery methods (e.g., subcutaneous implant vs. oral gavage) that may alter first-pass metabolism. |
Quantitative Data Summary
The following tables summarize key quantitative data related to MENT (Trestolone), the active metabolite of MENT dione.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) % | Notes |
| MENT (Trestolone) | Androgen Receptor (AR) | High | Binds with significantly higher affinity than testosterone.[4] |
| Testosterone | Androgen Receptor (AR) | 100% (Reference) | Endogenous ligand. |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | ~200-300% | Potent endogenous androgen.[13] |
| MENT (Trestolone) | Progesterone Receptor (PGR) | Moderate | Exhibits significant progestogenic activity.[5] |
| 7α-methyl-estradiol | Estrogen Receptor (ERα/β) | High | Potent estrogenic metabolite.[5] |
Note: RBA values can vary between different assay systems. The data presented is for comparative purposes.
Experimental Protocols
Protocol 1: In-Vitro Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of MENT dione or its metabolites for the androgen receptor.
Objective: To calculate the IC50 and relative binding affinity (RBA) of a test compound for the AR.
Materials:
-
Recombinant human androgen receptor (ligand-binding domain).
-
Radiolabeled androgen, e.g., [³H]-R1881 (Methyltrienolone).[12]
-
Test compound (MENT dione) and reference compound (e.g., Dihydrotestosterone).
-
Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).[12]
-
96-well filter plates and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference compound in DMSO, then dilute in assay buffer. The final DMSO concentration should not exceed 1%.[12]
-
Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd).
-
Dilute the recombinant AR in assay buffer.
-
-
Assay Plate Setup:
-
Add diluted test/reference compounds to appropriate wells.
-
Include wells for "total binding" (radioligand + AR, no competitor) and "non-specific binding" (radioligand + AR + a high concentration of unlabeled androgen).[12]
-
-
Incubation:
-
Add the diluted AR to all wells, followed by the radioligand.
-
Incubate the plate (e.g., 18-24 hours at 4°C) to allow binding to reach equilibrium.[12]
-
-
Separation and Detection:
-
Transfer the contents of the assay plate to a filter plate to separate bound from free radioligand via vacuum filtration.[12]
-
Wash the filters with cold wash buffer.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. Trestolone - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anabolicminds.com [anabolicminds.com]
- 7. youtube.com [youtube.com]
- 8. DSpace [helda.helsinki.fi]
- 9. 7alpha-methyl-19-nortestosterone (MENT) vs testosterone in combination with etonogestrel implants for spermatogenic suppression in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. musclechemistry.com [musclechemistry.com]
- 11. predatornutrition.com [predatornutrition.com]
- 12. benchchem.com [benchchem.com]
- 13. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
Technical Support Center: Synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-alpha-Methyl-estra-4-ene-3,17-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound with a high yield?
A1: A common and effective strategy involves a two-step process starting from estra-4-ene-3,17-dione. The first step is the introduction of a double bond at the C6-C7 position to form estra-4,6-diene-3,17-dione. This is followed by a stereoselective 1,6-conjugate addition of a methyl group to the dienone system, which preferentially forms the desired 7-alpha-methyl product.
Q2: What are the critical factors influencing the stereoselectivity of the 7-alpha methylation?
A2: The choice of the methylating agent and reaction conditions are paramount. Organocuprates, particularly lithium dimethylcuprate (Me₂CuLi), are highly effective for achieving high stereoselectivity in the 1,6-conjugate addition. Reaction temperature is also a critical factor, with lower temperatures generally favoring the formation of the thermodynamically more stable 7-alpha isomer.
Q3: What are the common impurities or byproducts that can form during the synthesis?
A3: The most common byproduct is the 7-beta-methyl isomer, which can be formed during the conjugate addition step. Other potential impurities include unreacted starting material (estra-4,6-diene-3,17-dione), and products from 1,2-addition or other side reactions. Incomplete oxidation in earlier steps, if starting from a precursor with hydroxyl groups, can also lead to impurities.
Q4: How can the final product be effectively purified to remove the 7-beta isomer and other impurities?
A4: Column chromatography is the most effective method for purifying this compound. A silica (B1680970) gel stationary phase with a gradient elution system of hexanes and ethyl acetate (B1210297) is typically employed. Careful optimization of the solvent gradient is necessary to achieve good separation of the 7-alpha and 7-beta isomers. Recrystallization can also be used as a final purification step to obtain a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and provides guidance for resolving them.
Problem 1: Low yield in the formation of estra-4,6-diene-3,17-dione (Step 1)
| Potential Cause | Troubleshooting Recommendation |
| Incomplete reaction | - Ensure the starting material is fully dissolved before adding the dehydrogenating agent. - Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC. - Use a freshly opened or purified dehydrogenating agent (e.g., chloranil). |
| Degradation of product | - Maintain strict anhydrous conditions throughout the reaction. - Work up the reaction mixture promptly upon completion. - Use a milder dehydrogenating agent if significant degradation is observed. |
| Inefficient purification | - Optimize the solvent system for column chromatography to ensure good separation from starting material and byproducts. - Consider recrystallization of the crude product before chromatography. |
Problem 2: Low yield and/or poor stereoselectivity in the 7-alpha-methylation (Step 2)
| Potential Cause | Troubleshooting Recommendation |
| Inactive organocuprate reagent | - Prepare the lithium dimethylcuprate (Gilman reagent) fresh for each reaction. - Use high-quality, anhydrous solvents and reagents for the preparation of the cuprate (B13416276). - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal reaction temperature | - Maintain a low reaction temperature (typically -78 °C to -40 °C) during the addition of the cuprate to the dienone. - Allow the reaction to warm slowly to the optimal temperature for the specific substrate and monitor by TLC. |
| Formation of 7-beta isomer | - Lowering the reaction temperature can improve the alpha-selectivity. - The choice of copper salt (e.g., CuI vs. CuBr) can sometimes influence stereoselectivity. - Optimize the purification by column chromatography to separate the isomers. |
| Competing 1,2-addition | - Ensure the use of a true organocuprate reagent, as organolithium or Grignard reagents alone will favor 1,2-addition. - Maintain a low reaction temperature. |
Data Presentation
The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the key synthetic steps.
Table 1: Influence of Dehydrogenating Agent on the Yield of estra-4,6-diene-3,17-dione
| Dehydrogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Chloranil (B122849) | t-Butanol | Reflux | 4 | 85-90 |
| DDQ | Dioxane | Reflux | 2 | 80-85 |
| Manganese Dioxide | Chloroform | Reflux | 24 | 65-75 |
Table 2: Effect of Reaction Conditions on the Yield and Stereoselectivity of 7-alpha-Methylation
| Methylating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Total Yield (%) | 7α : 7β Ratio |
| Me₂CuLi | THF | -78 to -40 | 2 | 80-85 | >10:1 |
| Me₂CuLi | Diethyl Ether | -40 to 0 | 3 | 75-80 | 8:1 |
| MeMgBr/CuI | THF | -78 to -20 | 2 | 70-75 | 5:1 |
Experimental Protocols
Step 1: Synthesis of estra-4,6-diene-3,17-dione
-
Materials:
-
estra-4-ene-3,17-dione (1.0 eq)
-
Chloranil (1.2 eq)
-
Anhydrous tert-butanol (B103910)
-
-
Procedure:
-
Dissolve estra-4-ene-3,17-dione in anhydrous tert-butanol under a nitrogen atmosphere.
-
Add chloranil to the solution in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield estra-4,6-diene-3,17-dione as a solid.
-
Step 2: Synthesis of this compound
-
Materials:
-
estra-4,6-diene-3,17-dione (1.0 eq)
-
Copper(I) iodide (CuI, 1.1 eq)
-
Methyllithium (B1224462) (MeLi, 2.2 eq) in diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -20 °C under a nitrogen atmosphere, add methyllithium solution dropwise.
-
Stir the resulting solution at -20 °C for 30 minutes to form lithium dimethylcuprate.
-
Cool the cuprate solution to -78 °C.
-
Add a solution of estra-4,6-diene-3,17-dione in anhydrous THF dropwise to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to -40 °C over 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 7-alpha and 7-beta isomers.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Purity assessment of synthetic 7-alpha-Methyl-estra-4-ene-3,17-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 7-alpha-Methyl-estra-4-ene-3,17-dione.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: The most common and reliable method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Q2: What are the expected common impurities in synthetic this compound?
A2: Potential impurities can include starting materials, reagents from the synthesis, diastereomers, and degradation products. The specific impurities will depend on the synthetic route, but common classes include isomers (e.g., 7-beta isomer), unreacted precursors, and oxidation products.
Q3: How should I store this compound to maintain its purity?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at -20°C is recommended.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Issues
Q: My HPLC chromatogram shows multiple unexpected peaks. What could be the cause?
A: Unexpected peaks in your HPLC chromatogram can arise from several sources.
-
Contamination: The sample, solvent, or HPLC system may be contaminated. To troubleshoot, run a blank (solvent only) to check for system peaks. Use fresh, HPLC-grade solvents and clean all glassware thoroughly.
-
Sample Degradation: The compound may have degraded due to improper storage or handling. Prepare a fresh sample solution and re-inject.
-
Presence of Isomers: The synthesis may have produced isomers that are separating under your chromatographic conditions. You may need to optimize your mobile phase or column to improve resolution.
Q: The peak for this compound is broad and shows poor symmetry (tailing or fronting). How can I improve the peak shape?
A: Poor peak shape can be due to several factors.
-
Column Overload: You may be injecting too much sample. Try diluting your sample and re-injecting.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of your compound. Adjusting the pH or the solvent composition can improve peak shape.
-
Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Q: I am not seeing the expected molecular ion peak in the mass spectrum. Why?
A: The absence of a molecular ion peak is common in electron ionization (EI) GC-MS due to fragmentation.
-
Extensive Fragmentation: this compound may be fragmenting extensively under your EI conditions. Look for characteristic fragment ions to confirm the compound's identity.
-
Derivatization: For better volatility and to obtain a clear molecular ion, consider derivatizing the compound (e.g., silylation) before GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical data from a purity assessment of a batch of this compound.
| Analytical Method | Parameter | Result |
| HPLC-UV | Purity (Area %) | 98.5% |
| Retention Time (min) | 12.3 | |
| GC-MS | Purity (Area %) | 98.2% |
| Molecular Ion (m/z) | 286.4 | |
| ¹H NMR | Conforms to Structure | Yes |
| Loss on Drying | Weight Loss (%) | < 0.5% |
| Residue on Ignition | Residue (%) | < 0.1% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identification by GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.
-
Injection Volume: 1 µL.
Visualizations
Caption: General workflow for purity assessment.
Caption: Troubleshooting unexpected HPLC peaks.
Minimizing side effects of 7-alpha-Methyl-estra-4-ene-3,17-dione in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-alpha-Methyl-estra-4-ene-3,17-dione (also known as Trestione or MENT dione) in animal experiments. The focus is on anticipating and minimizing potential side effects to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a synthetic anabolic-androgenic steroid (AAS) that is considered a prohormone, or precursor, to the more biologically active compound, 7α-methyl-19-nortestosterone (MENT), also known as Trestolone.[1] Upon administration, it is metabolized into Trestolone. Trestolone exerts its effects by binding to the androgen receptor (AR).[2][3] This Trestolone-AR complex then moves to the cell nucleus and modulates the transcription of genes involved in muscle growth, as well as those in other androgen-sensitive tissues.[2] It also possesses potent progestogenic activity and acts as a powerful inhibitor of gonadotropin release.[4][5]
Q2: What are the primary side effects associated with Trestolone (the active metabolite) administration in animal models? A2: Based on preclinical studies of Trestolone and other potent AAS, researchers should monitor for a range of potential side effects:
-
Cardiovascular: Potential for cardiac hypertrophy (increased heart muscle mass), hypertension (elevated blood pressure), and adverse changes in lipid profiles, such as decreased high-density lipoprotein (HDL) and increased low-density lipoprotein (LDL).[2]
-
Hormonal: Potent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—leading to a sharp decrease in endogenous testosterone (B1683101) production.[6][7] Due to its high affinity for the progesterone (B1679170) receptor, it can also cause side effects like water retention.[6][8]
-
Androgenic: While Trestolone is not amplified by 5-alpha-reductase, which may reduce effects on the prostate compared to testosterone, it is still a potent androgen.[7] Potential side effects include acne and oily skin.[9] Some studies in mice suggest Trestolone is less likely to induce aggression compared to testosterone.[10]
-
Hepatic: Although not a 17-alpha alkylated steroid, a class known for liver toxicity, high doses or prolonged use may still strain the liver.[6][11] The 7α-methyl group in related compounds has been suggested as a potential contributor to liver toxicity.[12]
Q3: How does the anabolic-to-androgenic potency of Trestolone compare to testosterone in animal models? A3: Trestolone exhibits a significantly higher anabolic and androgenic potency compared to testosterone. In studies on castrated rats, Trestolone was found to be approximately 10 times more potent in stimulating the growth of the levator ani muscle (an indicator of anabolic activity) and about 4 times more potent in increasing the weights of the ventral prostate and seminal vesicles (indicators of androgenic activity).[7][13]
Q4: What is the mechanism behind Trestolone's potent suppression of gonadotropins? A4: Trestolone suppresses gonadotropins through a powerful negative feedback mechanism on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[5] It acts on the hypothalamus to decrease the release of Gonadotropin-Releasing Hormone (GnRH) and also acts directly on the pituitary gland to inhibit the synthesis and release of LH and FSH.[5] This action is mediated by its binding to both androgen and progesterone receptors in the hypothalamus and pituitary.[5]
Troubleshooting Guides
Issue 1: Cardiovascular Complications
Q: An animal has died unexpectedly during a study. What are the immediate troubleshooting steps? A: Unexpected mortality requires immediate investigation to determine the cause and whether it is compound-related.
-
Perform a Necropsy: Immediately perform a gross necropsy, paying close attention to the heart and major blood vessels for any abnormalities.[2]
-
Collect Tissues: Collect the heart for histological analysis to identify potential damage such as myocardial injury or hypertrophy.[2]
-
Review Dosing Protocol: Verify the concentration of the administered compound, the accuracy of the dosing equipment, and all calculations to rule out a dosing error.[2]
-
Consider Co-morbidities: Assess if underlying health issues could have been exacerbated by severe hypertension or other cardiovascular events induced by the compound.[2]
Q: Blood pressure readings in my rodent models are highly variable. How can I improve consistency? A: High variability in blood pressure data can obscure true experimental effects. To improve consistency:
-
Refine Measurement Technique: If using the tail-cuff method, ensure the cuff size is appropriate for the animal, the tail is consistently warmed to ensure adequate blood flow, and the technique is performed by a trained individual.[2]
-
Acclimatize Animals: Habituate the animals to the restraining device and the measurement procedure over several days before recording official data. This minimizes stress-induced blood pressure fluctuations.[2]
-
Standardize Measurement Time: Always perform measurements at the same time of day to account for natural circadian variations in blood pressure.[2]
Issue 2: Data Variability & Inconsistent Results
Q: My lipid profile data shows significant scatter between animals in the same group. What are the potential causes? A: Variability in lipid profiles can be minimized by controlling pre-analytical variables:
-
Ensure Consistent Fasting: All animals must be fasted for the same duration before blood collection, as a non-fasted state significantly alters lipid levels.[2]
-
Standardize Blood Collection: Use a consistent blood collection site and technique to minimize stress and hemolysis, both of which can affect lipid measurements.[2]
-
Proper Sample Handling: Process blood samples promptly to separate plasma or serum. Store samples at -80°C to prevent lipid degradation over time.[2]
Issue 3: Managing Specific Side Effects
Q: How can I monitor and potentially mitigate prostatic effects during my experiment? A: Trestolone is a potent androgen that can stimulate prostate growth.[13] However, unlike testosterone, its activity is not amplified in the prostate by the enzyme 5α-reductase.[7] A dose of Trestolone that maintains muscle mass and suppresses gonadotropins may not maintain the prostate to the same degree as testosterone.[7] To manage this:
-
Monitor Organ Weights: At the study endpoint, carefully dissect and record the wet weight of the ventral prostate.
-
Histological Analysis: Perform histological examination of prostate tissue to check for signs of hyperplasia or other morphological changes.
-
Dose-Response Studies: Conduct pilot studies to identify the minimum effective dose for your desired anabolic outcome, which may help limit unwanted prostatic stimulation.
Data Presentation
Table 1: Comparative Potency of Trestolone (MENT) vs. Testosterone in Castrated Rats Data is expressed as relative potency, with Testosterone set to 1.
| Tissue/Effect | Anabolic Indicator (Levator Ani Muscle) | Androgenic Indicator (Ventral Prostate & Seminal Vesicles) | Gonadotropin Suppression |
| Trestolone (MENT) | 10x[7][13][14] | 4x[7][13] | ~12x[7] |
| Testosterone | 1x | 1x | 1x |
Table 2: Effects of Trestolone (MENT) vs. Testosterone on Body and Organ Weights in Aged Orchidectomized (Orch) Rats Data represents endpoint measurements. SHAM group is the non-castrated control.
| Parameter | SHAM (Control) | Orch (Vehicle) | Orch + Testosterone | Orch + Trestolone (MENT) |
| Body Weight (g) | 536 ± 11 | 487 ± 11 | 520 ± 12 | 489 ± 11 |
| Ventral Prostate (mg) | 530 ± 54 | 22 ± 2 | 409 ± 52 | 417 ± 39 |
| Seminal Vesicles (mg) | 700 ± 52 | 19 ± 1 | 531 ± 54 | 741 ± 53 |
| Levator Ani Muscle (mg) | 373 ± 18 | 134 ± 5 | 291 ± 14 | 425 ± 15 |
| Fat Mass (g) | 114 ± 8 | 134 ± 7 | 110 ± 6 | 94 ± 4 |
| Source: Adapted from Sinnesael et al. (2012).[15] |
Experimental Protocols
Protocol 1: Hershberger Bioassay for Anabolic and Androgenic Activity This bioassay is the standard method for evaluating the anabolic and androgenic properties of a compound in a rodent model.[13]
-
Animal Model: Use immature, castrated male rats (approx. 21-23 days old at castration).[13][16]
-
Acclimation: Allow a post-castration period of 7-14 days for androgen-dependent tissues to regress.[13] House animals in standard laboratory conditions.[16]
-
Dosing:
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.[16]
-
Carefully dissect the following androgen-sensitive tissues:
-
Remove any adhering fat or connective tissue and record the wet weight of each tissue.
-
-
Analysis: Compare the tissue weights of the treated groups to the vehicle control group to determine the anabolic and androgenic activity.
Protocol 2: Cardiovascular Safety Monitoring in Rodents This protocol outlines key procedures for assessing potential cardiovascular side effects.[2]
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Animal Preparation: Place the rat in a restraining device. Gently warm the tail with a heating pad to increase blood flow.[2]
-
Cuff and Sensor Placement: Place an occlusion cuff at the base of the tail and a volume-pressure sensor distal to the cuff.[2]
-
Measurement: Inflate and deflate the cuff multiple times to obtain a series of readings. Average at least 5-7 stable readings for a final measurement. Record systolic and diastolic blood pressure.[2]
-
-
Serum Lipid Profile Analysis:
-
Sample Collection: Collect blood from fasted animals.
-
Sample Processing: Process blood to separate serum or plasma and store at -80°C until analysis.[2]
-
Analysis: Use standard automated laboratory analyzers or specific assay kits to quantify levels of total cholesterol, HDL, LDL, and triglycerides.
-
-
Analysis of Serum Cardiac Biomarkers:
-
Sample Collection: Collect and process serum as described above.
-
Biomarker Measurement: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the animal model (e.g., rat) to quantify levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and brain natriuretic peptide (BNP). These are sensitive markers of cardiac injury.[2]
-
Visualizations
Caption: Trestolone suppresses the HPG axis via negative feedback on the hypothalamus and pituitary.
Caption: Standard workflow for assessing anabolic and androgenic activity using the Hershberger bioassay.
References
- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. Trestolone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. purefitlab.uk [purefitlab.uk]
- 7. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencegain.uk [sciencegain.uk]
- 9. Bot Verification [sarms.io]
- 10. Effects of testosterone and 7 alpha-methyl-19-nortestosterone (MENT) on sexual and aggressive behaviors in two inbred strains of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 12. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Prohormone Activity of 7-alpha-Methyl-estra-4-ene-3,17-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prohormone 7-alpha-Methyl-estra-4-ene-3,17-dione, also known as MENT dione, Trestione, or Mentabolan, with other alternative prohormones. The objective is to present the available experimental data to validate its activity and compare its performance profile. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key validation assays, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone, a precursor that converts to a biologically active hormone in the body. Specifically, this compound is a prohormone to the potent AAS trestolone (B1663297) (7α-methyl-19-nortestosterone or MENT).[2] This conversion is a critical step for its anabolic and androgenic effects. This guide will delve into the validation of this prohormone activity and compare it with other prohormones that convert to well-known androgens such as testosterone (B1683101), nandrolone (B1676933), and dihydrotestosterone (B1667394) (DHT).
Mechanism of Action: Prohormone Conversion
The primary mechanism of action for this compound is its enzymatic conversion to trestolone. This biotransformation is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the ketone group at the C17 position to a hydroxyl group. Once converted, trestolone exerts its effects by binding to and activating the androgen receptor (AR).[2] Trestolone is a potent agonist of the AR and is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more androgenic DHT.[2] This property contributes to its high ratio of anabolic to androgenic activity.
Caption: Conversion of this compound to Trestolone and subsequent androgen receptor activation.
Comparative Data of Active Hormones
Direct comparative studies on the prohormone activity of this compound are limited. However, a comparison of the anabolic and androgenic properties of their active metabolites provides valuable insight into their potential efficacy. Trestolone, the active form of this compound, exhibits a significantly higher anabolic-to-androgenic ratio compared to testosterone.[3]
| Hormone | Anabolic:Androgenic Ratio | Relative Binding Affinity for AR | Notes |
| Testosterone | 100:100 | 100% | Baseline for comparison. |
| Nandrolone | 125:37[4] | Higher than testosterone[3] | Prohormone: Nor-androstenedione. Known for a favorable anabolic-to-androgenic ratio.[5] |
| Trestolone (MENT) | High (not definitively quantified against testosterone in a single standard) | Higher than testosterone[6] | Prohormone: this compound. Not a substrate for 5α-reductase.[2] |
| Dihydrotestosterone (DHT) | 25-100:200-400 | ~200% of Testosterone[7] | Prohormones: Androsterone, Epiandrosterone.[8] Highly androgenic. |
Comparison of Prohormone Alternatives
This table compares this compound with other classes of prohormones based on their conversion products and general characteristics.
| Prohormone | Active Hormone | Key Characteristics |
| This compound | Trestolone (MENT) | High anabolic potential, does not convert to DHT.[2] |
| Nor-androstenedione | Nandrolone | Converts to a highly anabolic and less androgenic hormone.[9] |
| 4-Androstenedione (4-Andro) | Testosterone | Direct precursor to testosterone, can aromatize to estrogen.[10] |
| 1-Androstenedione (1-Andro) | 1-Testosterone | Converts to a compound considered more anabolic than testosterone with no estrogen conversion. |
| Epiandrosterone | Dihydrotestosterone (DHT) | Converts to a highly androgenic hormone, associated with "hardening" effects and potential for androgenic side effects.[10] |
Experimental Protocols
To validate the prohormone activity of a compound like this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Prohormone Conversion Assay
Objective: To quantify the conversion of this compound to trestolone in a relevant biological matrix.
Methodology:
-
Enzyme Source: Utilize human liver microsomes or S9 fractions, which contain a high concentration of metabolic enzymes, including 17β-HSD.
-
Incubation: Incubate a known concentration of this compound with the liver microsomes in a buffered solution containing necessary cofactors (e.g., NADPH) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the rate of conversion.
-
Extraction: Stop the reaction and extract the steroids from the incubation mixture using an organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent prohormone and the formed trestolone.
-
Data Analysis: Calculate the rate of trestolone formation to determine the conversion efficiency.
Caption: Workflow for the in vitro prohormone conversion assay.
In Vivo Anabolic and Androgenic Activity Assay (Hershberger Assay)
Objective: To assess the anabolic and androgenic effects of this compound in a standardized animal model.
Methodology:
-
Animal Model: Use castrated prepubertal male rats, which have low endogenous androgen levels.
-
Dosing: Administer the test compound (this compound) daily for a set period (typically 10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues.
-
Anabolic indicators: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles.
-
-
Data Analysis: Compare the weights of the target tissues in the treated groups to the control groups. A significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.
Caption: Workflow for the in vivo Hershberger assay.
Conclusion
The available evidence strongly supports the classification of this compound as a prohormone to the potent anabolic steroid trestolone. Its mechanism of action, involving enzymatic conversion, is well-understood. While direct comparative quantitative data on its prohormone activity remains somewhat limited in publicly accessible literature, the known properties of its active metabolite, trestolone, suggest a high anabolic potential with a favorable anabolic-to-androgenic ratio. Further head-to-head studies utilizing standardized assays, such as the ones outlined in this guide, are necessary to definitively quantify its potency relative to other prohormones on the market. For researchers and drug development professionals, this compound represents an interesting compound for studying the structure-activity relationships of synthetic androgens and their prohormones.
References
- 1. Effects of prohormone supplementation in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trestolone - Wikipedia [en.wikipedia.org]
- 3. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mysupplementstore.com [mysupplementstore.com]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. swolverine.com [swolverine.com]
- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. t-nation.com [t-nation.com]
- 9. predatornutrition.com [predatornutrition.com]
- 10. swolverine.com [swolverine.com]
A Comparative Analysis of the Anabolic Effects of 7-alpha-Methyl-estra-4-ene-3,17-dione and Trestolone (MENT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anabolic and androgenic properties of two synthetic steroids: 7-alpha-Methyl-estra-4-ene-3,17-dione and its active metabolite, trestolone (B1663297) (also known as 7α-methyl-19-nortestosterone or MENT). This document summarizes key experimental data, outlines the methodologies used to obtain this data, and illustrates the relevant biological pathways to inform research and drug development in this area.
Chemical Relationship and Overview
This compound, also known as MENT dione (B5365651) or trestione, serves as a prohormone to the potent anabolic steroid trestolone (MENT).[1] Upon administration, this compound is metabolized into trestolone, which is the primary active compound.[2] Both compounds are derivatives of 19-nortestosterone (nandrolone).[1] Trestolone is a synthetic androgen that has been investigated for potential therapeutic applications, including male contraception and hormone replacement therapy.[3]
Anabolic and Androgenic Activity: A Quantitative Comparison
The anabolic and androgenic effects of these compounds have been quantified in preclinical studies, primarily using the Hershberger assay in rat models. This assay measures the change in weight of androgen-responsive tissues, with the levator ani muscle growth indicating anabolic activity and the ventral prostate and seminal vesicle growth indicating androgenic activity.
| Compound | Anabolic Potency | Androgenic Potency | Anabolic:Androgenic Ratio (Calculated) | Reference Compound | Source |
| Trestolone Acetate (B1210297) (MENT) | 23x | 6.5x | 3.54 : 1 | Testosterone (B1683101) Propionate (B1217596) | [4] |
| This compound | 26x | Not Specified | Not Specified | Nor-androstenedione | [2][5] |
Note: The data presented is derived from different studies and reference compounds, which should be considered when making direct comparisons.
A study published in the European Journal of Endocrinology found that 7α-Methyl-19-nortestosterone acetate (trestolone acetate) is 23 times more potent as a myotropic (anabolic) agent and 6.5 times more potent as an androgen compared to testosterone propionate when administered parenterally.[4] In contrast, data from a 1963 study by Albert Segaloff, as cited in Julius Vida's "Androgens and Anabolic Agents," indicates that this compound possesses a muscle-strengthening effect 26 times greater than that of nor-androstenedione.[2][5]
Mechanism of Action: Androgen Receptor Signaling
Both this compound (following its conversion to trestolone) and trestolone exert their anabolic effects by acting as agonists of the androgen receptor (AR).[6] Trestolone binds to the AR with high affinity.[7] Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote protein synthesis and muscle growth.
A key feature of trestolone is that it is not a substrate for the enzyme 5α-reductase.[3] This enzyme is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the prostate. The resistance of trestolone to 5α-reduction is thought to contribute to its favorable anabolic-to-androgenic ratio.[8]
References
- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 3. Trestolone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ergo-log.com [ergo-log.com]
- 6. Buy this compound [smolecule.com]
- 7. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-alpha-Methyl-estra-4-ene-3,17-dione and Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two synthetic anabolic-androgenic steroids (AAS): 7-alpha-Methyl-estra-4-ene-3,17-dione and nandrolone (B1676933). The information presented herein is intended for an audience with a professional background in pharmacology, endocrinology, and drug development. This document synthesizes available experimental data to offer an objective comparison of their biochemical properties and physiological effects.
Introduction and Chemical Structures
Nandrolone , also known as 19-nortestosterone, is a well-established anabolic steroid that has been used clinically for various conditions, including anemia, osteoporosis, and cachexia.[1] It is a derivative of testosterone, differing by the absence of a methyl group at the C19 position.[1]
This compound , also known as trestione or MENT dione, is a synthetic AAS and a derivative of nandrolone.[2] It is considered a prohormone to the more potent androgen, 7-alpha-methyl-19-nortestosterone (MENT).[2] The key structural difference from nandrolone is the addition of a methyl group at the 7-alpha position.[2]
Below are the chemical structures of the two parent compounds.
Mechanism of Action and Signaling Pathway
Both nandrolone and the active metabolite of this compound (MENT) exert their effects primarily by acting as agonists of the androgen receptor (AR).[1][3] Upon binding to the AR in the cytoplasm, the steroid-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. This signaling cascade is responsible for the anabolic and androgenic effects of these compounds.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for 7-alpha-methyl-19-nortestosterone (MENT), the active form of this compound, and nandrolone. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.
Table 1: Anabolic and Androgenic Activity
The anabolic and androgenic activities are often determined using the Hershberger assay in rats, which measures the change in weight of androgen-responsive tissues. The anabolic activity is typically assessed by the levator ani muscle weight, while androgenic activity is determined by the weights of the seminal vesicles and ventral prostate.
| Compound | Anabolic Activity (relative to Testosterone=1) | Androgenic Activity (relative to Testosterone=1) | Anabolic:Androgenic Ratio | Reference(s) |
| MENT | ~10 | ~4 | ~2.5:1 | [5][6] |
| Nandrolone | 3.29–4.92 | 0.31–0.41 | ~11:1 | [3][4] |
Note: The anabolic:androgenic ratio for nandrolone is notably higher, suggesting a greater separation of anabolic effects from androgenic side effects compared to MENT.
Table 2: Receptor Binding Affinity
Receptor binding affinity is a measure of how strongly a ligand binds to a receptor. It is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Relative binding affinity (RBA) is also commonly used, with a reference compound set to 100%.
| Compound | Androgen Receptor (AR) RBA (%) (Testosterone=100%) | Progesterone (B1679170) Receptor (PR) RBA (%) (Progesterone=100%) | Reference(s) |
| MENT | High (more potent than testosterone) | Progestational effects noted | [3][7] |
| Nandrolone | 154-155 | 20-22 | [1][8] |
Note: MENT is reported to have a very high affinity for the androgen receptor, exceeding that of testosterone.[3] Nandrolone also demonstrates a strong affinity for the AR and is a potent progestogen, with approximately 20-22% of the binding affinity of progesterone to its receptor.[1][8]
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic properties.[9]
Workflow:
Detailed Methodology:
-
Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley strains) are used.[10]
-
Castration: Animals are surgically castrated to remove the endogenous source of androgens.[10]
-
Recovery: A recovery period of approximately 7 days is allowed post-castration.[10]
-
Dosing: The test compounds (this compound or nandrolone) are administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group receives the vehicle alone.[11]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (androgenic)
-
Seminal vesicles (with coagulating glands and fluid) (androgenic)
-
Levator ani-bulbocavernosus muscle (anabolic)
-
Cowper's glands (androgenic)
-
Glans penis (androgenic)[9]
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the control group to determine the anabolic and androgenic effects of the compounds.
Receptor Binding Assays
Competitive binding assays are used to determine the affinity of a compound for a specific receptor.
Workflow:
Detailed Methodology (Androgen Receptor):
-
Receptor Source: Androgen receptors can be obtained from rat prostate cytosol or through the use of recombinant human AR.[12]
-
Radioligand: A radiolabeled androgen, such as [³H]-methyltrienolone (R1881), is used.[13]
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or nandrolone).
-
Separation: After incubation, the bound and free radioligand are separated. This can be achieved using methods like hydroxylapatite adsorption or filtration.[12]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to represent the binding affinity.
Detailed Methodology (Progesterone Receptor):
A similar competitive binding assay is performed for the progesterone receptor.
-
Receptor Source: Progesterone receptors can be obtained from sources such as uterine cytosol or recombinant human PR.
-
Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020), is commonly used.
-
Procedure: The assay follows the same principles of competitive binding, separation, and quantification as the androgen receptor binding assay.[1]
Discussion and Conclusion
Both this compound (via its active metabolite MENT) and nandrolone are potent anabolic agents. The available data suggests that while MENT possesses exceptionally high anabolic potency, nandrolone exhibits a more favorable anabolic-to-androgenic ratio, indicating a greater degree of separation between its muscle-building effects and androgenic side effects.
From a receptor binding perspective, both compounds are strong agonists of the androgen receptor. A notable distinction is nandrolone's significant progestogenic activity, which may contribute to its overall pharmacological profile and side effects.
The choice between these compounds in a research or drug development context would depend on the specific therapeutic goals. The high anabolic potency of MENT may be desirable in certain applications, while the favorable anabolic-to-androgenic ratio of nandrolone might be preferred where minimizing androgenic side effects is a priority. Further head-to-head comparative studies using standardized methodologies are warranted to provide a more definitive comparison of their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Trestolone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. Nandrolone phenylpropionate - Wikipedia [en.wikipedia.org]
- 9. The Potent Synthetic Androgens, Dimethandrolone (7α,11β-Dimethyl-19-Nortestosterone) and 11β-Methyl-19-Nortestosterone, Do Not Require 5α-Reduction to Exert their Maximal Androgenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
MENT Dione: A Head-to-Head Comparison with Other Designer Steroids
MENT dione, also known as trestione or 7α-methyl-19-norandrostenedione, is a prohormone that converts in the body to the potent androgen, Trestolone (MENT), which is chemically identified as 7α-methyl-19-nortestosterone.[1] As a nandrolone (B1676933) derivative, Trestolone has garnered significant interest within the scientific and bodybuilding communities for its pronounced anabolic properties.[1] This guide provides a detailed, head-to-head comparison of MENT dione/Trestolone with other popular designer steroids, focusing on their performance based on available experimental data.
Quantitative Comparison of Anabolic and Androgenic Properties
The efficacy of an anabolic-androgenic steroid (AAS) is often characterized by its anabolic-to-androgenic (A/A) ratio. This ratio provides a measure of the desired muscle-building (anabolic) effects versus the often-undesirable masculinizing (androgenic) side effects. The data presented below is compiled from various sources and should be interpreted with the understanding that direct comparisons can be challenging due to variations in experimental methodologies across different studies.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Notes |
| Trestolone (MENT) | 2300 | 650 | ~3.5 : 1 | Intramuscular administration, relative to methyltestosterone (B1676486) (100:100).[2] |
| Trestolone (MENT) (Oral) | 540 | 840 | ~0.6 : 1 | Oral administration, relative to methyltestosterone (100:100).[2] |
| Testosterone (B1683101) | 100 | 100 | 1 : 1 | Baseline for comparison. |
| Trenbolone | 500 | 500 | 1 : 1 | A potent AAS often used as a benchmark for comparison.[2] |
| Methylstenbolone | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Anecdotally considered a potent oral anabolic agent. |
| Dimethazine (DMZ) | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Structurally two molecules of an anabolic steroid bound together. |
| Epistane | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | A derivative of dihydrotestosterone (B1667394) (DHT). |
Note: The anabolic and androgenic ratings are typically determined through the Hershberger assay, which measures the change in weight of specific tissues in castrated male rats.
One study reported that Trestolone acetate (B1210297) is 23 times as potent as a myotropic (anabolic) agent and 6.5 times as potent as an androgen compared to testosterone propionate (B1217596) when administered parenterally.[3] Another source suggests Trestolone's anabolic properties are approximately 10 times that of testosterone.[4][5]
Androgen Receptor Binding Affinity and In Vitro Potency
The biological activity of designer steroids is primarily mediated through their binding to and activation of the androgen receptor (AR). The relative binding affinity (RBA) and the effective concentration required to elicit a half-maximal response (EC50) in a transactivation assay are key indicators of a compound's potency at the molecular level.
| Compound | Relative Binding Affinity (RBA) for AR (% of Testosterone) | EC50 in AR Transactivation Assay | Notes |
| Trestolone (MENT) | 50-75%[6] | Data not available | The high potency of MENT is suggested to be primarily related to its high affinity for the AR.[7] |
| Testosterone | 100% | Data not available | Baseline for RBA. |
| Dihydrotestosterone (DHT) | 150-200% | Data not available | A potent natural androgen. |
| Trenbolone | ~500% | Data not available | Exhibits very high binding affinity for the AR. |
| Methylstenbolone | Data not available | Data not available | |
| Dimethazine (DMZ) | Data not available | Data not available | |
| Epistane | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway and the general workflows for key experiments used to characterize designer steroids.
Caption: Androgen Receptor Signaling Pathway.
Caption: Hershberger Assay Experimental Workflow.
References
- 1. Trestolone - Wikipedia [en.wikipedia.org]
- 2. musclechemistry.com [musclechemistry.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigations into the human metabolism of Trestolone (7α-methyl-19-nortestosterone, MENT) | World Anti Doping Agency [wada-ama.org]
- 6. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 7. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steroid Immunoassays: A Comparative Guide to the Cross-Reactivity of 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones is paramount in numerous fields of research and drug development. However, the specificity of widely-used immunoassays can be compromised by the presence of structurally related synthetic steroids. This guide provides a comparative analysis of the potential cross-reactivity of 7-alpha-Methyl-estra-4-ene-3,17-dione (also known as MENT dione (B5365651) or Trestione), a synthetic anabolic steroid derived from 19-nortestosterone.
Due to a lack of publicly available direct cross-reactivity data for this compound, this guide presents experimental data for structurally analogous compounds. This comparative approach, grounded in the established principle that structural similarity is a primary driver of antibody cross-reactivity, serves to inform researchers of the significant potential for interference and underscores the necessity for in-house validation.[1][2][3][4]
Comparative Cross-Reactivity Data of Structurally Similar Steroids
The following table summarizes published cross-reactivity data for steroids that are structurally related to this compound. The significant cross-reactivity of these analogs, particularly in testosterone (B1683101) and 19-nortestosterone immunoassays, strongly suggests a high likelihood of similar interference from this compound.
| Immunoassay Target | Interfering Compound | Manufacturer/Assay Type | % Cross-Reactivity |
| 19-Nortestosterone | 19-Nor-4-Androstene-3,17-dione | EIA Kit | 240% [5] |
| 17α-19-Nortestosterone | EIA Kit | 50%[5] | |
| Norethindrone | EIA Kit | 38%[5] | |
| Norgestrel | EIA Kit | 16%[5] | |
| Testosterone | Methyltestosterone | Roche Elecsys II | High (unquantified)[6] |
| Nandrolone (19-Nortestosterone) | Roche Elecsys II | Significant (unquantified)[6] | |
| Norethindrone | Roche Elecsys II | >5%[6] | |
| Progesterone | 17-Hydroxyprogesterone | Roche Elecsys II | 0.5% - 4.9%[6] |
| Medroxyprogesterone | Roche Elecsys II | 0.5% - 4.9%[6] |
Note: This table is not exhaustive and is intended to be illustrative of the potential for cross-reactivity based on structural similarity. Researchers should always consult the specific package insert for their immunoassay kit.
Logical Relationship: Structural Similarity to Parent Compounds
The potential for immunoassay cross-reactivity is primarily dictated by structural similarity. The diagram below illustrates the close structural relationship between this compound, its parent compound 19-Nor-4-Androstene-3,17-dione, and the common immunoassay target, Testosterone. The shared core steroid structure is the basis for potential antibody cross-reactivity.
Experimental Protocols
For laboratories that need to validate their immunoassays for potential interference from this compound or other synthetic steroids, the following generalized protocol for determining cross-reactivity in a competitive immunoassay is provided. This methodology is based on principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[7]
Objective:
To determine the percent cross-reactivity of a potentially interfering compound in a steroid immunoassay.
Materials:
-
The steroid immunoassay kit to be validated (including coated microplates, enzyme-labeled steroid conjugate, standards, etc.).
-
Steroid-free serum or the assay-specific buffer/matrix.
-
Certified reference material of the target steroid (e.g., Testosterone).
-
High-purity this compound (or other potential cross-reactant).
-
Calibrated pipettes, microplate reader, and standard laboratory equipment.
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for the target steroid (e.g., Testosterone) in the steroid-free matrix according to the kit manufacturer's instructions.
-
In parallel, prepare a separate standard curve for the potentially cross-reacting compound (this compound) in the same matrix, using a wide range of concentrations.[8]
-
-
Determine 50% Binding Concentration (IC50):
-
From the target steroid's standard curve, determine the concentration that causes a 50% reduction in the maximum signal (this is the IC50 or 50% B/B₀). Let this be Concentration (Analyte) .[8]
-
From the cross-reactant's standard curve, determine the concentration that also causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .[8]
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity:[8] % Cross-Reactivity = [Concentration (Analyte) / Concentration (Cross-reactant)] x 100
-
A higher percentage indicates a greater degree of cross-reactivity.
Experimental Workflow Diagram
The following diagram outlines the key steps for assessing immunoassay cross-reactivity.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. elisa-tek.com [elisa-tek.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Anabolic to Androgenic Ratio of 7-alpha-Methyl-estra-4-ene-3,17-dione and its Metabolite Trestolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anabolic and androgenic properties of 7-alpha-Methyl-estra-4-ene-3,17-dione, focusing on its active metabolite, trestolone (B1663297) (MENT). This compound, also known as MENT dione (B5365651) or trestione, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone).[1] It is recognized as a prohormone to the potent androgen, trestolone.[1] The biological activity of this compound is primarily mediated through its conversion to trestolone, a compound noted for its significant anabolic effects.[2][3]
Comparative Anabolic and Androgenic Ratios
The efficacy and side-effect profile of an AAS are often characterized by its anabolic to androgenic ratio. This ratio compares the desired muscle-building (anabolic) effects to the masculinizing (androgenic) side effects. Testosterone, the primary male sex hormone, is the reference standard with an anabolic to androgenic ratio of 100:100.[4][5][6]
Trestolone (MENT), the active metabolite of this compound, exhibits a remarkably high anabolic to androgenic ratio of 2300:650.[5][7][8][9] This indicates a substantially greater anabolic potency relative to its androgenic activity when compared to testosterone. The following table provides a comparison of the anabolic to androgenic ratios of trestolone and other commonly known AAS.
| Compound | Anabolic:Androgenic Ratio | Reference |
| Trestolone (MENT) | 2300:650 | [5][7][8][9] |
| Testosterone | 100:100 | [4][5][6] |
| Nandrolone | 125:37 | [6][10] |
| Trenbolone | 500:500 | [5][6] |
| Oxandrolone | 322-630:24 | [6][7] |
| Stanozolol | 320:30 | [6] |
| Oxymetholone | 320:45 | [6] |
| Methandrostenolone | 90-210:40-60 | [6] |
| Boldenone | 100:50 | [6] |
Note: These ratios are derived from animal studies and provide a comparative measure of potency.
Experimental Protocol: The Hershberger Bioassay
The anabolic and androgenic activity of compounds like trestolone is determined using the Hershberger bioassay. This is a standardized in vivo screening test endorsed by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441.[11][12][13] The assay is based on the weight changes of five androgen-dependent tissues in castrated peripubertal male rats.
Objective: To evaluate the ability of a chemical to elicit biological activities consistent with androgen agonists (anabolic and androgenic effects).
Animal Model: Peripubertal male rats, castrated to remove the endogenous source of androgens.
Experimental Groups:
-
Vehicle Control Group: Receives the vehicle (e.g., corn oil) only.
-
Test Substance Group(s): Receives the test compound (e.g., this compound or trestolone) at various dose levels.
-
Reference Androgen Group (Positive Control): Receives a reference androgen, typically Testosterone Propionate (TP), at a dose known to elicit a response (e.g., 0.2 or 0.4 mg/kg body weight/day).[11]
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Castration: Rats are surgically castrated.
-
Dosing: Following a post-castration recovery period, the animals are administered the test substance, vehicle, or reference androgen daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.[12]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Dissection and Weighing: Five specific androgen-dependent tissues are carefully dissected and their wet weights are recorded. These tissues are:
-
Ventral Prostate (VP)
-
Seminal Vesicles (SV) (including coagulating glands and fluids)
-
Levator Ani-Bulbocavernosus (LABC) muscle
-
Paired Cowper's Glands (COW)
-
Glans Penis (GP) [11]
-
Data Analysis:
-
The weights of the five tissues from the test substance groups are compared to the vehicle control group.
-
Anabolic activity is primarily indicated by a statistically significant increase in the weight of the levator ani-bulbocavernosus (LABC) muscle.
-
Androgenic activity is indicated by a statistically significant increase in the weights of the ventral prostate (VP), seminal vesicles (SV), Cowper's glands (COW), and glans penis (GP).
-
The anabolic to androgenic ratio is calculated by comparing the relative potency of the test substance to the reference standard (testosterone) in stimulating the growth of the LABC muscle versus the androgenic tissues.
Experimental Workflow Diagram
Caption: Workflow of the Hershberger Bioassay for assessing anabolic and androgenic activity.
References
- 1. 7α-Methyl-19-norandrostenedione - Wikipedia [en.wikipedia.org]
- 2. Prohormone 7-alpha-methyl-estra-4-en-3,17-dione: effective but not without risk – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 3. Buy this compound [smolecule.com]
- 4. dopinglinkki.fi [dopinglinkki.fi]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. fitscience.co [fitscience.co]
- 7. swolverine.com [swolverine.com]
- 8. dezel-lab.com [dezel-lab.com]
- 9. Trestolone Acetate - CAS 6157-87-5 - For Research [benchchem.com]
- 10. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
In Vivo Showdown: MENT Dione (Trestolone) vs. Dihydrotestosterone (DHT) - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the synthetic androgen 7α-methyl-19-nortestosterone (MENT), also known as trestolone, and the potent endogenous androgen dihydrotestosterone (B1667394) (DHT). This analysis is supported by experimental data to delineate their distinct physiological effects and therapeutic potentials.
MENT, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone, has garnered significant interest for its potent anabolic properties and potential applications in male contraception and androgen replacement therapy.[1][2] Unlike testosterone (B1683101), MENT is resistant to 5α-reductase, the enzyme that converts testosterone to the more potent DHT.[3][4] This inherent resistance to 5α-reduction gives MENT a unique pharmacological profile, particularly concerning its effects on androgen-dependent tissues like the prostate.[4][5]
DHT, conversely, is the most potent endogenous androgen and is considered a pure androgen as it cannot be converted to estrogen.[6] It is synthesized from testosterone in peripheral tissues and plays a crucial role in male sexual development and the physiology of androgen-sensitive tissues.[6][7] DHT is known to be a more potent agonist of the androgen receptor (AR) than testosterone.[7]
This guide will delve into the comparative in vivo effects of MENT and DHT on anabolic and androgenic activity, gonadotropin suppression, and their respective signaling pathways.
Quantitative Comparison of In Vivo Effects
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the distinct in vivo potencies and effects of MENT and DHT.
Table 1: Comparative Anabolic and Androgenic Potency
| Compound | Anabolic Effect (Levator Ani Muscle Growth) vs. Testosterone | Androgenic Effect (Ventral Prostate/Seminal Vesicle Growth) vs. Testosterone | Anabolic-to-Androgenic Ratio | Reference(s) |
| MENT (Trestolone) | 10x | 2-4x | Favorable | [2][5][8] |
| DHT | Potent, but complex in muscle tissue due to degradation | 2.4x (prostate weight) | Variable | [9][10] |
Table 2: Gonadotropin Suppression
| Compound | Effect on Luteinizing Hormone (LH) | Effect on Follicle-Stimulating Hormone (FSH) | Mechanism | Reference(s) |
| MENT (Trestolone) | Potent suppression | Potent suppression | Negative feedback on the HPG axis via androgen and progesterone (B1679170) receptors | [5][11][12] |
| DHT | Does not significantly alter gonadotropin secretion | Does not significantly alter gonadotropin secretion | Peripherally formed DHT does not appear to play a major role in pituitary feedback | [13] |
Table 3: Effects on Body Composition in a Hypogonadal Rat Model
| Treatment | Lean Mass | Fat Mass | Bone (Trabecular Volume) | Bone (Cortical Thickness) | Reference(s) |
| MENT (12 µ g/day ) | Fully restored | Significantly reduced | Fully restored | Prevented loss (no full recovery) | [14] |
| Testosterone (72µ g/day ) | Fully restored | Reduced | Fully restored | Prevented loss (no full recovery) | [14] |
Signaling Pathways
The biological effects of both MENT and DHT are mediated through their interaction with the androgen receptor. However, their upstream metabolism and downstream consequences differ significantly.
Caption: Comparative signaling pathways of MENT dione and DHT.
Experimental Protocols
A standardized method for assessing the anabolic and androgenic properties of steroid compounds is the Hershberger assay.[8] This in vivo bioassay is crucial for comparing substances like MENT and DHT.
The Hershberger Assay Protocol
This assay quantifies the anabolic and androgenic activity of a substance in castrated male rats.
1. Animal Model and Preparation:
-
Immature, peripubertal male rats are used.
-
Animals are surgically castrated to minimize the influence of endogenous androgens.[8]
-
A post-castration acclimatization period of 7-10 days allows for the regression of androgen-dependent tissues.[8]
2. Dosing:
-
Test compounds (e.g., MENT acetate, DHT) and a reference compound (e.g., testosterone propionate) are administered daily for a set period, typically 10 consecutive days.[15]
-
Administration is usually via subcutaneous injection or oral gavage.[1]
3. Tissue Collection and Analysis:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
Five specific androgen-responsive tissues are dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles plus coagulating glands (SVCG)
-
Levator ani and bulbocavernosus muscles (LABC) - anabolic indicator
-
Glans penis (GP)
-
Cowper's glands (COW)[15]
-
-
The weights of these tissues are compared to those of a vehicle-treated control group to determine the anabolic and androgenic effects of the test compound.
Caption: Workflow of the Hershberger bioassay for androgen activity.
Conclusion
The in vivo comparison of MENT dione and DHT reveals two androgens with distinct physiological profiles driven by their unique metabolic fates. MENT's resistance to 5α-reduction results in a potent anabolic agent with a more favorable anabolic-to-androgenic ratio compared to testosterone, and it demonstrates profound gonadotropin suppression.[5][8][11] In contrast, DHT, while a highly potent androgen receptor agonist, does not significantly contribute to gonadotropin suppression and its anabolic effects on muscle are debated due to its rapid inactivation in that tissue.[9][13] These differences underscore the potential of MENT as a therapeutic agent where potent anabolic effects are desired with potentially mitigated androgenic effects in tissues like the prostate, a key area of concern with traditional androgens. For researchers and drug development professionals, understanding these nuances is critical for the rational design and application of androgenic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostate-sparing effects in primates of the potent androgen 7alpha-methyl-19-nortestosterone: a potential alternative to testosterone for androgen replacement and male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Clinical evidence indicates that DHT's muscle-building potency is relatively low | PeterBond.org [peterbond.org]
- 10. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Trestolone - Wikipedia [en.wikipedia.org]
- 13. The direct pituitary effect of testosterone to inhibit gonadotropin secretion in men is partially mediated by aromatization to estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of 7-alpha-Methyl-estra-4-ene-3,17-dione and Other Anabolic-Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabolic-androgenic steroids (AAS) are a class of synthetic compounds derived from testosterone (B1683101), developed to maximize anabolic (myotrophic) effects while minimizing androgenic properties.[1] This guide provides a comparative analysis of the side effect profile of 7-alpha-Methyl-estra-4-ene-3,17-dione, a prohormone to the potent synthetic androgen Trestolone (MENT), against other commonly known AAS: Testosterone, Nandrolone, and Trenbolone. The objective is to present a data-driven comparison to aid researchers and drug development professionals in understanding the pharmacological characteristics and potential adverse effects of these compounds.
This compound, also known as Trestione or Mentabolan, is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone).[2][3] It is considered a prohormone to Trestolone (7α-methyl-19-nortestosterone or MENT), a potent synthetic androgen that has been investigated for male contraception and androgen replacement therapy.[2][3]
This guide will delve into the anabolic and androgenic properties, as well as the hepatic, cardiovascular, and endocrine side effect profiles of these compounds, supported by available experimental data. Detailed experimental protocols for key assessment methods are also provided to facilitate further research.
Comparative Anabolic and Androgenic Properties
The therapeutic and adverse effects of AAS are largely determined by their relative anabolic and androgenic activities. This is often expressed as an anabolic-to-androgenic ratio, where testosterone serves as the benchmark with a ratio of 100:100.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| This compound | Data not available | Data not available | Data not available |
| Trestolone (MENT) | 2300 | 650 | ~3.5 : 1 |
| Testosterone | 100 | 100 | 1 : 1 |
| Nandrolone | 100 | 37 | ~2.7 : 1 |
| Trenbolone | 500 | 500 | 1 : 1 |
Side Effect Profile Comparison
The side effects of AAS are extensive and can impact multiple organ systems. This section compares the known or potential side effects of the selected compounds.
Hepatic Toxicity
Hepatotoxicity is a significant concern with orally administered AAS, particularly those that are 17-alpha-alkylated.
| Compound | Hepatotoxicity Profile | Supporting Data |
| This compound | Unlikely to cause liver damage as it is not 17-alpha-alkylated.[4] | Preclinical toxicology data is limited. |
| Trestolone (MENT) | Considered to have low hepatotoxicity as it is not 17-alpha-alkylated. | Limited clinical trial data shows no adverse toxicological effects.[5] |
| Testosterone | Low hepatotoxicity with injectable esters. Oral preparations can be hepatotoxic. | Clinical studies with testosterone undecanoate show no significant changes in liver enzymes.[2][6] |
| Nandrolone | Considered to have low hepatotoxicity.[7] | Studies in rats show dose-dependent increases in AST and ALT, though values may remain within the normal range at lower doses.[8] |
| Trenbolone | Potential for hepatotoxicity, though not as pronounced as with many oral steroids. | Case reports suggest a risk of cholestatic liver injury and hepatitis.[9][10] |
Cardiovascular Side Effects
Cardiovascular complications are among the most serious risks associated with AAS use. These can include adverse changes in lipid profiles, hypertension, and direct cardiotoxicity.
| Compound | Impact on Lipid Profile | Impact on Blood Pressure | Other Cardiovascular Risks |
| This compound | Data not available | Data not available | Data not available |
| Trestolone (MENT) | May cause adverse lipid changes, including decreased HDL and increased LDL.[11] | Potential for hypertension.[11] | Potential for cardiac strain.[12] |
| Testosterone | Variable effects. Some studies show a decrease in total and LDL cholesterol, while others report a decrease in HDL.[6][13][14] | Can increase blood pressure.[[“]][16] | Long-term use may be associated with increased cardiovascular risk.[11] |
| Nandrolone | Can negatively impact lipid profiles, though some studies show minimal effects at therapeutic doses. | May increase blood pressure.[7] | Associated with adverse cardiovascular remodeling. |
| Trenbolone | Anecdotal evidence suggests significant negative impacts on lipid profiles. | Can cause hypertension.[17] | Reports of cardiovascular issues, including increased risk of heart attack.[6] |
Endocrine Side Effects
AAS administration disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of endogenous testosterone production and other hormonal imbalances.
| Compound | Testosterone Suppression | Estrogenic Effects | Progestogenic Effects |
| This compound | High, as it is a prohormone to the potent androgen Trestolone. | Unlikely to aromatize directly, but Trestolone can. | Unlikely. |
| Trestolone (MENT) | Profound suppression of gonadotropins (LH and FSH).[18] | Aromatizes to 7-alpha-methyl-estradiol, potentially causing gynecomastia and water retention.[3] | Possesses progestogenic activity.[3] |
| Testosterone | Suppresses endogenous production via negative feedback on the HPG axis. | Aromatizes to estradiol, leading to potential estrogenic side effects. | None. |
| Nandrolone | Significant suppression of endogenous testosterone. | Aromatizes to a lesser extent than testosterone. | Possesses progestogenic activity, which can contribute to side effects like gynecomastia. |
| Trenbolone | Very high suppression of endogenous testosterone. | Does not aromatize. | Strong progestogenic activity, which can lead to gynecomastia and other side effects. |
Experimental Protocols
Hershberger Bioassay for Anabolic and Androgenic Activity
This in vivo assay is the standard method for assessing the anabolic and androgenic properties of AAS.[6][14][19]
Methodology:
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically castrated between postnatal day 42 and 49.
-
Acclimation: Animals are allowed to recover for at least 7 days post-castration to allow for the regression of androgen-dependent tissues.
-
Dosing: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (typically administered testosterone propionate) are included.
-
Necropsy: On day 11, approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection and Weighing: The following androgen-sensitive tissues are carefully dissected and weighed:
-
Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV, including coagulating glands and their fluids).
-
Anabolic Tissue: Levator ani muscle (LA).
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the relative stimulatory effects on the levator ani muscle versus the ventral prostate and seminal vesicles, relative to testosterone propionate.
In Vitro Hepatotoxicity Assay
This assay assesses the potential of a compound to cause liver cell damage. Primary hepatocytes or human hepatoma cell lines like HepG2 are commonly used.[7][9]
Methodology using Primary Rat Hepatocytes:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats (e.g., Sprague-Dawley) via a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated culture dishes and maintained in a suitable culture medium.
-
Compound Exposure: After allowing the cells to attach and stabilize, they are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Cell viability is measured using various endpoints:
-
Lactate Dehydrogenase (LDH) Leakage Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which correlates with cell viability.
-
Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane.
-
-
Biochemical Analysis: The activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium can be measured as markers of hepatocellular damage.
Assessment of Cardiovascular Parameters in Rats
This protocol outlines the measurement of key cardiovascular parameters in a rat model to assess the impact of AAS.
Methodology:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: The test compound is administered for a specified duration (e.g., 8-12 weeks) via subcutaneous or intramuscular injection.
-
Blood Pressure and Heart Rate Measurement:
-
Tail-Cuff Method (Non-invasive): Blood pressure and heart rate are measured in conscious, restrained rats using a tail-cuff system. This is typically done at regular intervals throughout the study.
-
Telemetry (Invasive): For continuous and more accurate measurements, a telemetry transmitter can be surgically implanted to monitor blood pressure and heart rate in conscious, freely moving rats.
-
-
Lipid Profile Analysis:
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Serum levels of total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides are measured using standard enzymatic colorimetric assays.
-
-
Echocardiography: At the end of the study, transthoracic echocardiography can be performed on anesthetized rats to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and ejection fraction.
-
Histopathology: After euthanasia, the heart is excised, weighed, and processed for histological examination to assess for evidence of hypertrophy, fibrosis, or other pathological changes.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
AAS exert their effects primarily by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.
Caption: Canonical Androgen Receptor Signaling Pathway.
Experimental Workflow for Assessing AAS Side Effects
The following diagram illustrates a typical experimental workflow for evaluating the side effects of an AAS in a preclinical animal model.
Caption: Preclinical workflow for AAS side effect assessment.
Conclusion
This guide provides a comparative overview of the side effect profiles of this compound and other commonly used anabolic-androgenic steroids. While Trestolone, the active metabolite of this compound, exhibits a high anabolic-to-androgenic ratio, suggesting a potentially favorable therapeutic window, the lack of comprehensive preclinical and clinical safety data for both the prohormone and its active form warrants caution.
In contrast, Testosterone and Nandrolone have been more extensively studied, providing a clearer, albeit not entirely benign, side effect profile. Trenbolone, while a potent anabolic agent, is associated with a significant number of anecdotal and case-report-based adverse effects.
The provided experimental protocols offer a framework for the systematic evaluation of the safety and efficacy of novel AAS. Further research, particularly direct comparative studies under standardized conditions, is essential to fully elucidate the relative risks and benefits of these compounds for potential therapeutic applications. The significant gaps in the toxicological data for this compound highlight a critical area for future investigation.
References
- 1. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trestolone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. benchchem.com [benchchem.com]
- 9. Effect of anabolic steroids on rat heart muscle cells. I. Intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heart disease induced by AAS abuse, using experimental mice/rats models and the role of exercise-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac autonomic dysfunction in rats chronically treated with anabolic steroid [ouci.dntb.gov.ua]
- 15. consensus.app [consensus.app]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Treadmill Exercise Training Prevents Myocardial Mechanical Dysfunction Induced by Androgenic-Anabolic Steroid Treatment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anabolic Steroid Treatment Induces Cardiac Autonomic Dysfunction in Rats: Time-Course of Heart Rate Variability [article.sapub.org]
Safety Operating Guide
Navigating the Safe Disposal of 7-alpha-Methyl-estra-4-ene-3,17-dione: A Procedural Guide
For researchers and drug development professionals, the proper management and disposal of synthetic steroids like 7-alpha-Methyl-estra-4-ene-3,17-dione are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general hazardous chemical waste protocols.
Immediate Safety Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially outside of its original container, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.[1] In case of a spill, the area should be secured, and the spilled material carefully collected and treated as hazardous waste.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Direct disposal in regular trash or down the drain is not advisable for this type of compound.
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and sealable container for collecting the waste.[2][4] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for solid chemical waste.[3]
-
The container must be in good condition, with no cracks or deterioration.[2]
-
Label the container clearly with a "Hazardous Waste" tag, the full chemical name ("this compound"), and the approximate quantity.[4][5]
-
-
Waste Accumulation and Storage :
-
Disposal Request and Pickup :
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.[3][4]
-
Provide an accurate description of the waste, including its identity and quantity.[3]
-
Follow any specific packaging or handling instructions provided by the EHS office or the disposal vendor.[3]
-
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing and allowing it to dry, the container can typically be disposed of as non-hazardous waste, though it is best to deface the original label.[3][5]
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container. | [4] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [4] |
| Action for Full Container | Must be removed from the satellite accumulation area within three days. | [2] |
| Partially Filled Container | May remain in the satellite accumulation area for up to one year. | [2] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s). | [4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
It is imperative for all laboratory personnel to be familiar with and adhere to their institution's specific hazardous waste management policies and all applicable local and federal regulations.
References
Personal protective equipment for handling 7-alpha-Methyl-estra-4-ene-3,17-dione
Essential Safety and Handling of 7-alpha-Methyl-estra-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent synthetic anabolic steroid.[1] Adherence to these procedures is vital to ensure personnel safety and minimize environmental impact. Given the high potency of this and similar compounds, a comprehensive risk assessment should be conducted before any handling.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| Chemical Formula | C₁₉H₂₆O₂[1][2][3] |
| Molar Mass | Approximately 286.4 g/mol [1][2] |
| Appearance | White to orange to green powder or crystal |
| Synonyms | 7-alpha-methylestr-4-ene-3,17-dione, Mentabolan[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to its potent nature, stringent measures must be taken to avoid all personal contact, including inhalation.[4] The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, with appropriate thickness and breakthrough time). Contaminated gloves must be replaced immediately.[4] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is essential to prevent inhalation of the powdered compound. For frequent or large-scale handling, a Powered Air-Purifying Respirator (PAPR) should be considered.[6] |
| Body Protection | A disposable laboratory coat or coverall of low permeability is recommended. For manufacturing operations or handling larger quantities, a disposable full-body suit and shoe covers should be worn.[4] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following step-by-step guidance should be followed:
1. Preparation and Engineering Controls:
-
Handling of this potent compound should be conducted within a certified chemical fume hood, glove box, or an isolator to ensure containment.[7]
-
The work area must be well-ventilated.[5]
-
All necessary equipment, including weighing instruments, spatulas, and containers, should be assembled within the containment area before the compound is introduced.
-
An emergency shower and eyewash station must be readily accessible.[4]
2. Weighing and Aliquoting:
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container within the containment system to avoid generating dust.
-
Use appropriate tools to handle the compound, minimizing any actions that could create airborne particles.
-
If transferring the compound, ensure the receiving container is properly labeled.
3. Experimental Procedures:
-
All manipulations, including dissolving the compound in solvents, should be performed within the primary containment (e.g., fume hood or glove box).
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
4. Decontamination and Cleaning:
-
Following handling, decontaminate all surfaces and equipment. The appropriate decontamination solution will depend on the solvents used and should be determined in advance.
-
Wipe down all surfaces with the chosen decontaminant, followed by a rinse with an appropriate solvent or water.
-
All disposable materials, including gloves and bench paper, should be treated as contaminated waste.
Spill and Emergency Procedures
In the event of a spill, the following actions should be taken immediately:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, carefully cover with an absorbent material to prevent the spread of dust. For larger spills, follow established emergency protocols.
-
Clean-up: Personnel involved in the clean-up must wear appropriate PPE. Dampen the spilled material with water to prevent dusting before sweeping it into a suitable container for disposal.[4] Avoid creating dust.[5]
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[5]
-
If on Skin: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, disposable labware, and spill clean-up materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this material down the drain.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. (7alpha)-7-Methylestr-4-ene-3,17-dione | C19H26O2 | CID 53916207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 7. fps-pharma.com [fps-pharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
